Pyruvate Carboxylase-IN-1
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |
InChI Key |
KQMGXHNRKZYDEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
Pyruvate Carboxylase-IN-1: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. In certain pathological states, notably cancer, the upregulation of PC activity is linked to enhanced cellular proliferation and survival, making it a compelling target for therapeutic intervention. Pyruvate Carboxylase-IN-1, a potent inhibitor of PC, has emerged as a significant tool for studying the roles of this enzyme and as a potential lead compound in drug discovery. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and experimental workflows.
Introduction to Pyruvate Carboxylase
Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a crucial role in cellular metabolism. The enzyme catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate, a key intermediate in the TCA cycle. This function is essential for replenishing TCA cycle intermediates that are withdrawn for various biosynthetic pathways, a process known as anaplerosis. PC is a tetrameric protein, with each subunit containing a biotin (B1667282) carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain. The catalytic mechanism involves two distinct steps that occur at spatially separate active sites.
This compound: An Overview
This compound (also referred to as compound 37) is a natural analog of erianin (B49306) and has been identified as a potent inhibitor of human pyruvate carboxylase. Its inhibitory activity has been demonstrated in both isolated enzyme preparations and cellular contexts, where it has shown anti-proliferative effects in cancer cell lines.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of pyruvate carboxylase. By targeting PC, the inhibitor disrupts the anaplerotic replenishment of the TCA cycle, leading to a cascade of metabolic consequences.
Biochemical Impact
Inhibition of PC by this compound leads to a reduction in the levels of oxaloacetate and other TCA cycle intermediates. This metabolic reprogramming has several downstream effects:
-
Inhibition of Biomass Production: Cancer cells rely on the TCA cycle for the synthesis of precursors for lipids, amino acids, and nucleotides, which are essential for rapid proliferation. By depleting the TCA cycle intermediates, this compound curtails the biosynthetic capacity of cancer cells.
-
Induction of Oxidative Stress: The disruption of the TCA cycle can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
-
Inhibition of Glycolysis: The metabolic shift induced by PC inhibition can also lead to a decrease in glycolysis, further limiting the energy supply for cell proliferation.
Cellular Effects
The biochemical alterations induced by this compound translate into significant cellular consequences, particularly in cancer cells that are highly dependent on PC activity. The inhibitor has been shown to modulate the expression of cancer-related genes and induce changes in metabolic intermediates within hepatocellular carcinoma (HCC) cells.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays.
| Parameter | Value (μM) | Assay System | Reference |
| IC50 | 0.204 | Pyruvate Carboxylase in cell lysates | |
| IC50 | 0.104 | Pyruvate Carboxylase in cells |
Table 1: In Vitro and Cellular Inhibition of Pyruvate Carboxylase by this compound.
| Cell Line | IC50 (μM) | Cancer Type | Reference |
| HepG2 | 1.741 | Hepatocellular Carcinoma | |
| HCCLM3 | 8.540 | Hepatocellular Carcinoma |
Table 2: Anti-proliferative Activity of this compound in Hepatocellular Carcinoma Cell Lines.
Signaling Pathways and Experimental Workflows
Pyruvate Carboxylase Signaling Pathway
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism and the point of intervention for this compound.
Caption: Role of Pyruvate Carboxylase and its inhibition.
Experimental Workflow: Pyruvate Carboxylase Activity Assay
A common method to determine the activity of Pyruvate Carboxylase and the inhibitory effect of compounds like this compound is a coupled enzyme assay.
Caption: Workflow for a coupled enzyme assay of PC activity.
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Method)
This protocol describes a continuous spectrophotometric assay to measure the activity of pyruvate carboxylase.
Reagents:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl-CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100% ethanol (B145695) (prepare fresh)
-
Citrate Synthase (approx. 1000 U/mL)
-
Cell lysate or purified Pyruvate Carboxylase
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl-CoA, Pyruvate, DTNB, and Citrate Synthase in a UV-transparent cuvette.
-
For inhibitor studies, add this compound at desired concentrations to the experimental cuvettes. Add the corresponding vehicle (e.g., DMSO) to the control cuvettes.
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding ATP.
-
Immediately place the cuvettes in a spectrophotometer and monitor the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH production, which is directly linked to oxaloacetate formation by Pyruvate Carboxylase.
-
The initial linear rate of the reaction is used to calculate enzyme activity. One unit of activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Reagents:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HCCLM3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound is a potent and specific inhibitor of pyruvate carboxylase, demonstrating significant anti-proliferative activity in cancer cells that are dependent on PC for anaplerosis. Its mechanism of action, centered on the disruption of cellular metabolism, highlights the therapeutic potential of targeting PC in diseases such as hepatocellular carcinoma. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of pyruvate carboxylase in health and disease and to develop novel therapeutic strategies based on its inhibition.
Technical Guide: Discovery and Synthesis of α-Hydroxycinnamic Acid-Based Pyruvate Carboxylase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyruvate (B1213749) carboxylase (PC) is a critical anaplerotic enzyme that replenishes intermediates of the tricarboxylic acid (TCA) cycle, playing a pivotal role in metabolic pathways such as gluconeogenesis and lipogenesis.[1] Its involvement in various pathological conditions, including cancer and type 2 diabetes, has made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of a potent class of PC inhibitors: α-hydroxycinnamic acids. The discovery was facilitated by a structure-based drug design (SBDD) approach, leading to the identification of compounds with low micromolar inhibitory activity.[2][3] This guide details the synthetic chemistry, experimental protocols for enzymatic assays, and the metabolic context of PC inhibition.
Discovery of α-Hydroxycinnamic Acids as PC Inhibitors
The identification of this inhibitor class originated from a structure-based drug design (SBDD) campaign aimed at discovering novel small molecule inhibitors of Pyruvate Carboxylase.[2][4] The primary hypothesis was that compounds mimicking the enolate intermediate of pyruvate would exhibit inhibitory activity by binding to the carboxyltransferase (CT) domain of the enzyme.[4] This strategy led to the exploration of the α-hydroxycinnamic acid scaffold, which ultimately yielded potent inhibitors.
Mechanism of Action
The α-hydroxycinnamic acid derivatives act as competitive inhibitors with respect to pyruvate.[2][3] Kinetic studies have demonstrated that these compounds specifically target the carboxyltransferase (CT) domain of PC. This is consistent with the initial design hypothesis, as the enol-like structure of the α-hydroxycinnamic acid scaffold is thought to mimic the pyruvate enolate intermediate formed during the catalytic cycle.[4] For instance, the representative compound 2-hydroxy-3-(quinoline-2-yl)propenoic acid shows competitive inhibition with respect to pyruvate (Ki = 0.74 μM) and mixed-type inhibition with respect to ATP.[2][3]
Quantitative Data: Inhibitory Activity
The inhibitory potency of various α-hydroxycinnamic acid derivatives against Staphylococcus aureus Pyruvate Carboxylase (SaPC) was evaluated using a malate (B86768) dehydrogenase (MDH) coupled enzyme assay. The results for key compounds are summarized below.
| Compound ID | Structure | IC50 (µM) | Inhibition Type vs. Pyruvate | Ki (µM) |
| 8v | 2-hydroxy-3-(quinoline-2-yl)propenoic acid | 4.3 ± 1.5[2][3] | Competitive | 0.74[2][3] |
| 8u | 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] | 3.0 ± 1.0[2][3] | Not Reported | Not Reported |
| 8e | Phenylpyruvic acid (enol form) | 240[4] | Not Reported | Not Reported |
| 8k | 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propenoic acid | 130[4] | Not Reported | Not Reported |
Synthesis of α-Hydroxycinnamic Acid Inhibitors
A general synthetic route to α-hydroxycinnamic acids involves the condensation of an appropriate aldehyde with a protected α-hydroxy acid precursor, followed by deprotection. Below is a representative protocol based on established organic synthesis methodologies for producing compounds like 2-hydroxy-3-(quinoline-2-yl)propenoic acid .
General Synthetic Protocol
This protocol describes a two-step process: a Knoevenagel or Perkin-like condensation followed by hydrolysis.
Step 1: Condensation of Quinolone-2-aldehyde with an Acyl Glycine Derivative
-
To a solution of quinoline-2-carbaldehyde (1.0 eq) in acetic anhydride (B1165640) (5.0 eq), add hippuric acid (1.2 eq) and anhydrous sodium acetate (B1210297) (1.5 eq).
-
Heat the mixture to reflux (approximately 140 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol (B145695) to yield the crude azlactone intermediate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.
Step 2: Hydrolysis to 2-hydroxy-3-(quinoline-2-yl)propenoic acid
-
Suspend the purified azlactone intermediate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) (10 eq).
-
Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl).
-
A precipitate will form. Allow it to stir in the cold for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent if necessary.
Experimental Protocols
Pyruvate Carboxylase Inhibition Assay (MDH-Coupled)
This protocol details a continuous spectrophotometric assay to measure PC activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).[4][5] The rate of NADH disappearance is monitored by the decrease in absorbance at 340 nm.
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES, pH 7.8, 5 mM MgCl₂, 50 mM KCl, 0.05 mM Acetyl-CoA.
-
Enzyme Solution: Purified Pyruvate Carboxylase (e.g., from S. aureus) diluted in assay buffer to the desired final concentration (e.g., 0.15 - 0.45 units/mL).
-
Substrate Mix: 10 mM Pyruvic acid, 0.25 mM NADH, and 10 units/mL Malate Dehydrogenase (MDH) in assay buffer.
-
Initiation Reagent: 20 mM ATP, 100 mM NaHCO₃ in assay buffer.
-
Inhibitor Stock: Inhibitor compound dissolved in DMSO to a high concentration (e.g., 10 mM), then serially diluted.
Procedure:
-
Set up a 96-well UV-transparent plate or quartz cuvettes.
-
To each well, add the following in order:
-
50 µL Assay Buffer.
-
10 µL of inhibitor solution in DMSO or DMSO alone for control wells.
-
20 µL of Enzyme Solution.
-
-
Incubate the plate at 30 °C for 10 minutes to allow for inhibitor binding.
-
Add 100 µL of the Substrate Mix to each well.
-
Place the plate in a spectrophotometer pre-equilibrated to 30 °C.
-
Initiate the reaction by adding 20 µL of the Initiation Reagent to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using a suitable dose-response curve fitting model.
Visualizations: Pathways and Workflows
Metabolic Pathway of Pyruvate Carboxylase
The following diagram illustrates the central role of Pyruvate Carboxylase (PC) in metabolism. PC catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle.[6][7] This is vital for supplying intermediates for gluconeogenesis and providing citrate (B86180) for fatty acid synthesis in the cytosol.
Caption: Metabolic role of Pyruvate Carboxylase (PC) and its inhibition.
Structure-Based Drug Design (SBDD) Workflow
The discovery of α-hydroxycinnamic acid inhibitors followed a rational, structure-based drug design workflow.[8][9] This iterative process integrates computational modeling with chemical synthesis and biological testing to optimize inhibitor potency and selectivity.
Caption: Workflow for Structure-Based Drug Design (SBDD).
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. researchgate.net [researchgate.net]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
The Biological Activity of Pyruvate Carboxylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of the metabolic enzyme Pyruvate Carboxylase (PC). This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to Pyruvate Carboxylase (PC)
Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical role in cellular metabolism.[1] It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA), a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[2][3] This function is vital for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1] Given its central role in metabolism, PC has emerged as a therapeutic target for a range of human diseases, including cancer and type II diabetes.[2]
Pyruvate Carboxylase-IN-1: A Potent Inhibitor
This compound (also referred to as compound 37) is a natural analog of erianin (B49306) and has been identified as a potent inhibitor of Pyruvate Carboxylase.[4][5] Its inhibitory activity has been demonstrated in both enzymatic and cell-based assays, highlighting its potential as a chemical probe to study the function of PC and as a lead compound for drug development.[4][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.
| Assay Type | IC50 (µM) | Target |
| Cell Lysate-Based PC Activity Assay | 0.204 | Pyruvate Carboxylase |
| Cell-Based PC Activity Assay | 0.104 | Pyruvate Carboxylase |
| Cell Proliferation Assay (HepG2 cells) | 1.741 | HepG2 cell growth |
| Cell Proliferation Assay (HCCLM3 cells) | 8.540 | HCCLM3 cell growth |
| Data sourced from MedChemExpress and TargetMol, citing Sheng Y, et al. J Med Chem. 2022;65(1):460-484.[4][5] |
Other Notable Pyruvate Carboxylase Inhibitors
Several other small molecules have been identified as inhibitors of Pyruvate Carboxylase, each with distinct characteristics.
| Inhibitor | IC50 / Ki | Assay Type / Notes |
| ZY-444 | 3.82 µM (48h), 3.34 µM (72h) | TPC-1 cell proliferation |
| 3.79 µM (48h), 3.69 µM (72h) | KTC-1 cell proliferation | |
| Oxalate | 12 µM (Ki) | Non-competitive inhibitor with respect to pyruvate (chicken liver PC)[6] |
| 2-hydroxy-3-(quinolone-2-yl)propenoic acid | Single-digit µM | A potent inhibitor from a series of phenylpyruvic acid analogues.[7] |
| Data for ZY-444 sourced from MedChemExpress.[8] |
Signaling Pathways and Cellular Effects
Inhibition of Pyruvate Carboxylase by small molecules like ZY-444 has been shown to impact key cellular signaling pathways implicated in cancer progression.
ZY-444 has been demonstrated to suppress the Wnt/β-catenin/Snail signaling pathway .[3][8][9] This is achieved by blocking the nuclear translocation of β-catenin.[8] The inhibition of this pathway contributes to the anti-proliferative, anti-migratory, and pro-apoptotic effects of ZY-444 in cancer cells.[8]
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for determining PC activity in cell lysates. The production of oxaloacetate by PC is coupled to the citrate (B86180) synthase reaction, and the release of Coenzyme A is measured spectrophotometrically.
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (freshly prepared)
-
Citrate Synthase
-
Cell lysate containing Pyruvate Carboxylase
-
Spectrophotometer set to 412 nm
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and Citrate Synthase in a UV-transparent cuvette.
-
Prepare a control cocktail lacking the substrate (pyruvate).
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the cell lysate to both the experimental and control cuvettes.
-
Immediately mix the contents and place the cuvettes in the spectrophotometer.
-
Record the change in absorbance at 412 nm over a defined period (e.g., 60 seconds).
-
The rate of the reaction is proportional to the PC activity and is calculated from the change in absorbance over time.
This is a generalized protocol based on established methods.[2]
Cell-Based Pyruvate Carboxylase Inhibition Assay
This assay measures the ability of a compound to inhibit PC activity within intact cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
This compound or other test compounds
-
Lysis buffer
-
Reagents for the coupled enzyme assay (as described in 5.1)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period.
-
After treatment, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Measure the Pyruvate Carboxylase activity in the lysates using the coupled enzyme assay described in section 5.1.
-
Normalize the PC activity to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to an untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Wnt/β-catenin Signaling Pathway Analysis (Luciferase Reporter Assay)
This protocol is a common method to quantify the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash is a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Test compound (e.g., ZY-444)
-
Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK-3β inhibitor)
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
After transfection, treat the cells with the test compound at various concentrations.
-
Stimulate the Wnt pathway using a suitable agonist.
-
Lyse the cells and measure both firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The inhibition of the Wnt/β-catenin pathway is determined by the reduction in normalized luciferase activity in the presence of the test compound.
Conclusion
This compound is a potent and valuable tool for studying the metabolic roles of Pyruvate Carboxylase. Its demonstrated inhibitory activity in both enzymatic and cellular contexts provides a strong foundation for further investigation into its therapeutic potential, particularly in diseases characterized by metabolic dysregulation such as cancer. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the biological activity of this and other Pyruvate Carboxylase inhibitors.
References
- 1. tRF-1:30-Gly-CCC-3 inhibits thyroid cancer via binding to PC and modulating metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. - Products - Cohesion Biosciences [cohesionbio.com]
- 5. research.vu.nl [research.vu.nl]
- 6. tRF-1:30-Gly-CCC-3 inhibits thyroid cancer via binding to PC and modulating metabolic reprogramming | Life Science Alliance [life-science-alliance.org]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity and Selectivity of the Pyruvate Carboxylase Inhibitor ZY-444
This technical guide provides a comprehensive overview of the target specificity and selectivity of ZY-444, a novel small-molecule inhibitor of Pyruvate (B1213749) Carboxylase (PC). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Introduction: Pyruvate Carboxylase as a Therapeutic Target
Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[1] OAA is a key intermediate in the tricarboxylic acid (TCA) cycle, and its replenishment is crucial for the biosynthesis of macromolecules required for rapid cell proliferation. In many cancer types, including breast, lung, and prostate cancer, PC is upregulated to meet the high metabolic demands of tumor cells.[1][2] This makes PC an attractive target for cancer therapy.
ZY-444, with the chemical name (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), has been identified as a potent and selective inhibitor of PC.[1][3] This guide details its target engagement, selectivity profile, and the experimental methodologies used for its characterization.
Target Engagement and Specificity of ZY-444
ZY-444 directly interacts with and inhibits the enzymatic activity of Pyruvate Carboxylase.
Direct Binding to Pyruvate Carboxylase
The direct binding of ZY-444 to PC has been demonstrated through pull-down assays using a biotin-conjugated form of the inhibitor. In these experiments, biotinylated ZY-444 was shown to precipitate PC from cell lysates, a finding confirmed by mass spectrometry.[4] This provides strong evidence of a direct physical interaction between ZY-444 and its target protein.
Inhibition of Pyruvate Carboxylase Enzymatic Activity
ZY-444 has been shown to inactivate the catalytic activity of PC.[1][3] This inhibition of PC's function leads to a reduction in mitochondrial respiration and ATP production in cancer cells.[1] The decrease in OAA levels due to PC inhibition disrupts the TCA cycle, thereby impacting the bioenergetics and biosynthetic capacity of cancer cells.
Selectivity Profile of ZY-444
ZY-444 exhibits a notable selectivity for cancer cells over normal, non-cancerous cells.
Cellular Selectivity
The inhibitory effects of ZY-444 are more pronounced in cancer cell lines compared to normal cells. For instance, ZY-444 induces apoptosis in breast cancer cells but not in normal breast epithelial cells (MCF10A).[1] This selectivity is likely attributed to the higher expression levels of PC in cancer cells, making them more dependent on its enzymatic activity for survival and proliferation.[1]
Off-Target Effects
While ZY-444's primary target is PC, some studies have indicated potential off-target effects. Transcriptome sequencing analysis in prostate cancer cells treated with ZY-444 revealed a significant elevation of TNFAIP3, a key regulator of the TNF signaling pathway.[5][6] This suggests that ZY-444 may modulate the TNF signaling pathway, which could contribute to its anti-cancer effects, such as inducing apoptosis and inhibiting cell migration.[5][6] Further investigation is required to fully elucidate the direct or indirect nature of this interaction.
Data Presentation
Table 1: In Vitro Efficacy of ZY-444 in Various Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability | 48h | ~2.5 | [7] |
| 4T1 | Breast Cancer | Cell Viability | 48h | ~3.0 | [7] |
| TPC-1 | Thyroid Cancer | Cell Proliferation | 48h | 3.82 | [7] |
| KTC-1 | Thyroid Cancer | Cell Proliferation | 48h | 3.79 | [7] |
| DU145 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |
| PC3 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |
| C4-2 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |
| 22RV1 | Prostate Cancer | Cell Viability | 48h | 1.5 - 2.5 | [5] |
| MCF10A | Normal Breast Epithelial | Cell Viability | 48h | >10 | [1] |
Table 2: Known and Potential Molecular Targets of ZY-444
| Target | Pathway | Observed Effect | Direct/Indirect | Reference |
| Pyruvate Carboxylase (PC) | TCA Cycle Anaplerosis | Inhibition of enzymatic activity | Direct | [1][3] |
| TNFAIP3 | TNF Signaling | Upregulation of expression | To be determined | [5][6] |
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Colorimetric)
This protocol is based on the reaction of oxaloacetate (OAA), the product of the PC reaction, with Fast Violet B (FVB) to produce a colored adduct.[2][8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2.
-
Substrate Solution: 100 mM Pyruvate, 100 mM ATP, 200 mM NaHCO3 in Assay Buffer.
-
Enzyme Preparation: Purified PC or mitochondrial cell lysate.
-
Inhibitor Solution: ZY-444 dissolved in DMSO.
-
Stop Solution: 6 M HCl.
-
FVB Solution: 2.5 mg/mL Fast Violet B salt in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of inhibitor solution (or DMSO for control).
-
Add 40 µL of Enzyme Preparation to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 55 µL of Substrate Solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Add 50 µL of FVB Solution.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment based on ligand-induced thermal stabilization.[9][10]
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of ZY-444 or DMSO (vehicle control) for 1-2 hours.
-
-
Heat Treatment:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PC and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensity of PC against the temperature for both ZY-444-treated and control samples. A shift in the melting curve to a higher temperature in the presence of ZY-444 indicates target engagement.
-
Mandatory Visualizations
Conclusion
ZY-444 is a promising anti-cancer agent that demonstrates specificity for Pyruvate Carboxylase and selectivity for cancer cells. Its mechanism of action, involving the direct inhibition of PC and subsequent disruption of cancer cell metabolism, provides a strong rationale for its therapeutic development. While potential off-target effects on the TNF signaling pathway warrant further investigation, the current body of evidence highlights ZY-444 as a valuable tool for studying cancer metabolism and a potential lead compound for the development of novel anti-cancer therapies.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
In Vitro Characterization of Pyruvate Carboxylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of pyruvate carboxylase (PC) with significant anti-proliferative activity. This document outlines the key quantitative data, detailed experimental protocols, and relevant biological pathways associated with this compound.
Quantitative Data Summary
Pyruvate Carboxylase-IN-1 (also referred to as compound 37) has been identified as a potent inhibitor of pyruvate carboxylase and demonstrates anti-proliferative effects in hepatocellular carcinoma (HCC) cells.[1] The key quantitative metrics for its in vitro activity are summarized in the tables below.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target | IC50 (μM) | Source |
| Cell Lysate-Based PC Activity | Pyruvate Carboxylase | 0.204 | [1] |
| Cell-Based PC Activity | Pyruvate Carboxylase | 0.104 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Source |
| HepG2 | Hepatocellular Carcinoma | 1.741 | [1] |
| HCCLM3 | Hepatocellular Carcinoma | 8.540 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for the specific characterization of this compound.
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This assay determines the enzymatic activity of pyruvate carboxylase by measuring the production of oxaloacetate in a coupled reaction.
Principle: Pyruvate carboxylase catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. The oxaloacetate produced is then converted to citrate (B86180) by citrate synthase, a reaction that releases Coenzyme A (CoA). The free CoA is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB solution (freshly prepared)
-
Citrate Synthase
-
Cell lysate or purified Pyruvate Carboxylase
-
This compound
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and citrate synthase in a UV-transparent cuvette.
-
Incubate the cuvette at 30°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding it to the reaction cocktail.
-
Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 or HCCLM3 cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well microplate
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Binding Affinity Determination (Surface Plasmon Resonance - Generic Protocol)
Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity of this compound to its target enzyme.
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., pyruvate carboxylase) is immobilized on the chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified Pyruvate Carboxylase
-
This compound
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize the purified Pyruvate Carboxylase onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized enzyme surface and monitor the binding response.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Analyze the resulting sensorgrams using appropriate software to determine the kinetic parameters (kon, koff) and the binding affinity (KD).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the in vitro characterization of this compound.
Pyruvate Carboxylase Signaling Pathway
Caption: Pyruvate Carboxylase metabolic pathway and point of inhibition.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of PC-IN-1.
Mechanism of Action Logic
Caption: Logical flow of the inhibitor's mechanism of action.
References
The Cellular Metabolic Impact of Pyruvate Carboxylase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is fundamental for replenishing tricarboxylic acid (TCA) cycle intermediates, thereby supporting a multitude of biosynthetic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis.[1][2] In various pathological states, notably cancer and metabolic diseases, the activity of PC is often dysregulated, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the cellular effects of inhibiting pyruvate carboxylase, with a focus on the small molecule inhibitor ZY-444, as well as other notable inhibitory compounds.
Core Concepts: The Role of Pyruvate Carboxylase in Cellular Metabolism
Pyruvate carboxylase resides at a crucial metabolic node, converting pyruvate, the end product of glycolysis, into oxaloacetate, a key intermediate of the TCA cycle. This function is vital for:
-
Anaplerosis: Replenishing TCA cycle intermediates that are withdrawn for the biosynthesis of macromolecules such as lipids, nucleotides, and amino acids.[1]
-
Gluconeogenesis: In tissues like the liver and kidney, PC initiates the process of synthesizing glucose from non-carbohydrate precursors.[4]
-
Lipogenesis: In adipose tissue, PC provides oxaloacetate, which can be converted to citrate (B86180) and transported to the cytosol for fatty acid synthesis.
-
Insulin (B600854) Secretion: In pancreatic β-cells, PC activity is linked to glucose-stimulated insulin secretion.[2]
Given its central role, inhibition of PC can profoundly disrupt cellular metabolism, a characteristic that is being exploited for therapeutic purposes, particularly in oncology.
Key Pyruvate Carboxylase Inhibitor: ZY-444
ZY-444 is a recently developed small molecule that has demonstrated potent and selective inhibitory activity against pyruvate carboxylase.[1][5] Its anti-cancer effects have been documented in various cancer types, including breast, lung, and prostate cancer.[3][6]
Cellular and Metabolic Effects of ZY-444
Inhibition of PC by ZY-444 triggers a cascade of cellular events, primarily impacting cancer cell proliferation, survival, and metastasis.
-
Inhibition of Proliferation and Induction of Apoptosis: ZY-444 has been shown to selectively inhibit the proliferation of cancer cells while exhibiting lower toxicity towards normal cells.[1] It induces apoptosis, or programmed cell death, in breast and prostate cancer cell lines.[3][6]
-
Suppression of Migration and Invasion: A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. ZY-444 effectively curtails these processes in cancer cells.[1][3]
-
Metabolic Reprogramming: By blocking the anaplerotic function of PC, ZY-444 disrupts the metabolic plasticity of cancer cells. This leads to a reduction in basal respiration and ATP production, effectively starving the cancer cells of the energy and building blocks required for rapid growth.[1]
Quantitative Data for Pyruvate Carboxylase Inhibitors
The following tables summarize key quantitative data for ZY-444 and other notable PC inhibitors.
Table 1: Inhibitory Activity of ZY-444 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Time Point (h) | IC50 (µM) | Reference |
| TPC-1 | Papillary Thyroid Carcinoma | Proliferation | 48 | 3.82 | [3] |
| TPC-1 | Papillary Thyroid Carcinoma | Proliferation | 72 | 3.34 | [3] |
| KTC-1 | Papillary Thyroid Carcinoma | Proliferation | 48 | 3.79 | [3] |
| KTC-1 | Papillary Thyroid Carcinoma | Proliferation | 72 | 3.69 | [3] |
| 22RV1 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |
| DU145 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |
| PC3 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |
| C4-2 | Prostate Cancer | Viability (CCK-8) | 48 | ~2.5 | [6] |
Table 2: Inhibitory Activity of Phenylacetic Acid
| System | Effect Measured | Substrate | Inhibition | Reference |
| Isolated Rat Liver Cells | Gluconeogenesis | 10 mM lactate/1 mM pyruvate | 39% decrease | [4] |
| Normal Rats | Blood Glucose Levels | - | Decrease from 110 to 66 mg/dL | [4] |
| Streptozocin Diabetic Rats | Blood Glucose Levels | - | Decrease from 295 to 225 mg/dL | [4] |
Table 3: Inhibitory Activity of α-Hydroxycinnamic Acid Derivatives against S. aureus PC
| Compound | IC50 (µM) | Ki (µM) vs. Pyruvate | Inhibition Type vs. Pyruvate | Reference |
| 8u (3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid]) | 3.0 ± 1.0 | - | - | [7][8] |
| 8v (2-hydroxy-3-(quinoline-2-yl)propenoic acid) | 4.3 ± 1.5 | 0.74 | Competitive | [7][8] |
Signaling Pathways Modulated by Pyruvate Carboxylase Inhibition
The metabolic alterations induced by PC inhibition have significant downstream consequences on cellular signaling pathways that govern cancer progression.
Wnt/β-catenin/Snail Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers. Inhibition of PC by ZY-444 has been shown to suppress this pathway by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this cascade.[1][3][5] This leads to the downregulation of downstream targets like Snail, a transcription factor that promotes epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[1]
TNF Signaling Pathway
The tumor necrosis factor (TNF) signaling pathway is involved in inflammation and apoptosis. ZY-444 has been found to inhibit the growth and metastasis of prostate cancer cells by targeting TNFAIP3 (A20), a negative regulator of the NF-κB pathway, which is a downstream effector of TNF signaling.[6] By upregulating TNFAIP3, ZY-444 can suppress the pro-survival and pro-inflammatory signals mediated by this pathway.[6]
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyruvate Carboxylase-IN-1: A Technical Guide for Gluconeogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of Pyruvate Carboxylase (PC), and its application in the study of gluconeogenesis. This document details the inhibitor's mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.
Introduction to Pyruvate Carboxylase and its Role in Gluconeogenesis
Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in intermediary metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic node in the tricarboxylic acid (TCA) cycle and represents the first committed and rate-limiting step of gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors. Given its pivotal role, PC is a significant target for therapeutic intervention in metabolic diseases characterized by excessive hepatic glucose production, such as type 2 diabetes.[3][4][5][6]
Pyruvate Carboxylase-IN-1: A Potent Inhibitor
This compound, also identified as compound 37, is a potent and selective inhibitor of pyruvate carboxylase.[7][8] It serves as a valuable chemical probe for elucidating the role of PC in various physiological and pathological processes, including gluconeogenesis and cancer cell proliferation.[7][8]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the enzymatic activity of PC. While the detailed molecular interactions are a subject of ongoing research, it is understood to interfere with the carboxylation of pyruvate, thereby reducing the production of oxaloacetate. This reduction in oxaloacetate availability directly curtails the gluconeogenic flux.
Quantitative Data
The inhibitory potency of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | IC50 (µM) | Reference |
| Cell Lysate-Based PC Activity | 0.204 | [7][8] |
| Cell-Based PC Activity | 0.104 | [7][8] |
| HepG2 Cell Growth Inhibition | 1.741 | [7] |
| HCCLM3 Cell Growth Inhibition | 8.540 | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments involving the use of this compound to study its effects on gluconeogenesis. These protocols are based on standard techniques in the field and should be optimized for specific experimental conditions.
In Vitro Pyruvate Carboxylase Inhibition Assay (Cell Lysate)
Objective: To determine the direct inhibitory effect of this compound on PC enzyme activity in a cell-free system.
Methodology:
-
Preparation of Cell Lysate:
-
Culture cells with high PC expression (e.g., HepG2 cells).
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including PC.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl2, NaHCO3, and pyruvate.
-
Add a standardized amount of cell lysate to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiate the reaction by adding a coupling enzyme system (e.g., malate (B86768) dehydrogenase) and NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of oxaloacetate production.
-
Calculate the rate of reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Gluconeogenesis Assay
Objective: To assess the effect of this compound on glucose production from gluconeogenic precursors in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate hepatic cells (e.g., primary hepatocytes or HepG2 cells) in appropriate culture dishes.
-
Allow cells to adhere and grow to a suitable confluency.
-
Wash the cells with glucose-free medium.
-
Incubate the cells in glucose-free medium containing gluconeogenic precursors (e.g., lactate (B86563) and pyruvate).
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
-
Glucose Measurement:
-
After the incubation period, collect the culture medium.
-
Measure the glucose concentration in the medium using a commercially available glucose assay kit (e.g., a glucose oxidase-based assay).
-
-
Data Analysis:
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Plot the normalized glucose production as a function of the inhibitor concentration.
-
Determine the EC50 value for the inhibition of gluconeogenesis.
-
Signaling Pathways and Experimental Workflows
Pyruvate Carboxylase in Gluconeogenesis
The following diagram illustrates the central role of Pyruvate Carboxylase in the initial step of gluconeogenesis and the inhibitory action of this compound.
Caption: Role of Pyruvate Carboxylase in gluconeogenesis and its inhibition.
Experimental Workflow for Cellular Gluconeogenesis Assay
The diagram below outlines the key steps in a typical experiment to evaluate the effect of this compound on cellular glucose production.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance | Semantic Scholar [semanticscholar.org]
- 4. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to Investigating Lipogenesis with Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Pyruvate (B1213749) Carboxylase (PC) in lipogenesis and the use of its potent inhibitor, Pyruvate Carboxylase-IN-1 (PC-IN-1), as a tool for investigation. This document outlines the core metabolic pathways, presents quantitative data on the effects of PC-IN-1, details relevant experimental protocols, and provides visualizations of the key biological processes.
Introduction: Pyruvate Carboxylase at the Crossroads of Metabolism and Lipogenesis
Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1] It catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate (OAA), a critical anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This function places PC at a crucial intersection between carbohydrate metabolism and biosynthesis, including the production of lipids, or de novo lipogenesis.
In the context of lipogenesis, the OAA produced by PC condenses with acetyl-CoA to form citrate (B86180) within the mitochondria. This citrate is then transported to the cytosol, where it is cleaved by ATP-citrate lyase to generate cytosolic acetyl-CoA, the fundamental building block for fatty acid synthesis.[3] This pathway is particularly active in lipogenic tissues such as the liver and adipose tissue.[1][4] Consequently, inhibiting PC offers a direct mechanism to probe and potentially control the rate of lipogenesis, with implications for metabolic diseases and cancer.[5]
This compound: A Potent Inhibitor for Research
This compound (also referred to as compound 37 in foundational literature) is a potent and specific inhibitor of PC.[6] Its development has provided the research community with a valuable chemical probe to dissect the metabolic functions of PC.
Mechanism of Action
PC-IN-1 directly targets and inhibits the enzymatic activity of Pyruvate Carboxylase. By blocking the conversion of pyruvate to oxaloacetate, it effectively reduces the supply of mitochondrial citrate destined for the cytosol, thereby limiting the availability of acetyl-CoA for de novo fatty acid synthesis.[6] Studies have shown that its inhibitory action leads to metabolic reprogramming, including the suppression of glycolysis and the induction of mitochondrial oxidative stress in cancer cells.[6]
Quantitative Data Summary
The inhibitory effects of PC-IN-1 have been quantified in various assays. The following tables summarize the key data from studies on its activity against Pyruvate Carboxylase and its anti-proliferative effects on cancer cell lines.
| Parameter | Cell Type/Condition | IC₅₀ (µM) | Reference |
| PC Enzyme Inhibition | Cell Lysate | 0.204 | [6] |
| PC Enzyme Inhibition | Intact Cells | 0.104 | [6] |
| Table 1: Inhibitory Potency of this compound against Pyruvate Carboxylase. This table shows the half-maximal inhibitory concentration (IC₅₀) of PC-IN-1 on PC enzyme activity. |
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.741 | [6] |
| HCCLM3 | Hepatocellular Carcinoma | 8.540 | [6] |
| Table 2: Anti-proliferative Activity of this compound. This table presents the IC₅₀ values for the growth-inhibitory effects of PC-IN-1 on human cancer cell lines. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in lipogenesis and its inhibition is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.
The Central Role of Pyruvate Carboxylase in Lipogenesis
This pathway illustrates how glucose-derived pyruvate is utilized for fatty acid synthesis through the action of Pyruvate Carboxylase.
Experimental Workflow for Investigating Lipogenesis Inhibition
This diagram outlines a typical experimental workflow to assess the impact of PC-IN-1 on lipogenesis in a cell-based model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the effects of a PC inhibitor like PC-IN-1.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2 or HCCLM3 are commonly used.
-
Media: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Pyruvate Carboxylase Activity Assay
This protocol describes a coupled enzyme assay to measure PC activity in cell lysates.
-
Principle: The OAA produced by PC is used by citrate synthase to produce citrate and Coenzyme A (CoA). The free CoA is then detected colorimetrically.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Substrates: 0.5 M NaHCO₃, 0.1 M MgCl₂, 1.0 mM Acetyl-CoA, 0.1 M Pyruvate, 0.1 M ATP
-
Coupling Enzyme: Citrate Synthase (e.g., 1000 U/mL)
-
Detection Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Cell Lysis Buffer
-
-
Procedure:
-
Prepare cell lysates from control and PC-IN-1 treated cells.
-
In a 96-well plate or cuvette, prepare a reaction cocktail containing assay buffer, NaHCO₃, MgCl₂, Acetyl-CoA, DTNB, and citrate synthase.
-
Add ATP to the cocktail.
-
To initiate the reaction, add the cell lysate and pyruvate.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the PC activity.
-
For inhibitor studies, pre-incubate the cell lysate with varying concentrations of PC-IN-1 before adding the substrates.
-
Cell Viability Assay (MTT or CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of PC-IN-1 for a specified period (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Lipid Accumulation Assay (Oil Red O Staining)
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, allowing for visualization and quantification of intracellular lipid droplets.
-
Procedure:
-
Culture and treat cells with PC-IN-1 on glass coverslips or in multi-well plates.
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O working solution for 20-30 minutes at room temperature.
-
Wash thoroughly with water to remove unbound dye.
-
(Optional) Counterstain nuclei with hematoxylin.
-
Visualize and capture images using a microscope.
-
For quantification, elute the dye from the stained cells using 100% isopropanol and measure the absorbance at approximately 510 nm.
-
Western Blot Analysis
-
Principle: To detect and quantify the protein levels of key lipogenic enzymes.
-
Procedure:
-
Prepare total protein lysates from cells treated with PC-IN-1.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against lipogenic enzymes (e.g., FASN, ACC, SREBP-1c) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
This guide provides a foundational framework for utilizing this compound in lipogenesis research. By employing the described protocols and understanding the underlying pathways, researchers can effectively investigate the role of PC in lipid metabolism and evaluate the therapeutic potential of its inhibition.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. The citrate cleavage pathway and lipogenesis in rat adipose tissue: replenishment of oxaloacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyruvate Carboxylase-IN-1: A Technical Guide for Investigating Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme at the crossroads of major metabolic pathways, including gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle. Its dysregulation is implicated in a range of metabolic diseases, including type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cancer. Small molecule inhibitors of PC are invaluable tools for elucidating the precise roles of this enzyme in disease pathogenesis and for exploring its potential as a therapeutic target. This technical guide focuses on Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent and specific inhibitor of PC, and its application as a research tool in the study of metabolic diseases. This document provides an in-depth overview of PC-IN-1, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in cellular and biochemical assays.
Introduction to Pyruvate Carboxylase
Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA)[1]. This reaction is a key anaplerotic node, meaning it replenishes intermediates of the TCA cycle that are consumed in various biosynthetic pathways[2].
Key Functions of Pyruvate Carboxylase:
-
Gluconeogenesis: In the liver and kidney, PC catalyzes the first committed step of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors[1][3].
-
Lipogenesis: In adipose tissue, PC provides OAA for the synthesis of citrate, which is a precursor for fatty acid synthesis[2].
-
TCA Cycle Anaplerosis: In various tissues, PC maintains the concentration of TCA cycle intermediates, which is essential for cellular energy production and biosynthesis.
-
Neurotransmitter Synthesis: In the brain, PC is involved in the synthesis of neurotransmitters.
Given its central role in metabolism, the inhibition of PC presents a powerful strategy for studying and potentially treating metabolic diseases.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of pyruvate carboxylase. Its potency has been demonstrated in multiple assay formats.
Mechanism of Action
While the precise binding mode of PC-IN-1 is not extensively detailed in publicly available literature, as a small molecule inhibitor, it is presumed to interact with the active site or an allosteric site of the pyruvate carboxylase enzyme, thereby preventing the binding of its substrates (pyruvate, ATP, and bicarbonate) or inhibiting the conformational changes required for catalysis.
The overall enzymatic reaction of Pyruvate Carboxylase can be visualized as a two-step process occurring at distinct active sites, with the biotin (B1667282) cofactor acting as a carboxyl group carrier. Inhibition by PC-IN-1 would block this catalytic cycle.
Quantitative Data
The inhibitory potency of this compound has been quantified using in vitro assays.
| Assay Type | IC50 (µM) |
| Cell lysate-based PC activity assay | 0.204 |
| Cell-based PC activity assay | 0.104 |
Table 1: Inhibitory Potency of this compound.
While extensive in vivo data for PC-IN-1 in non-cancer metabolic diseases is not yet widely published, studies using antisense oligonucleotides (ASOs) to suppress PC expression in rodent models of type 2 diabetes and NAFLD provide a strong rationale for the expected physiological effects of a potent small molecule inhibitor like PC-IN-1.
| Parameter | Animal Model | Treatment | Result |
| Plasma Glucose | High-Fat Fed Rats | PC ASO | Reduced |
| Endogenous Glucose Production | High-Fat Fed Rats | PC ASO | Reduced |
| Adiposity | High-Fat Fed Rats | PC ASO | Reduced |
| Plasma Lipids | High-Fat Fed Rats | PC ASO | Reduced |
| Hepatic Steatosis | High-Fat Fed Rats | PC ASO | Reduced |
| Hepatic Insulin Sensitivity | High-Fat Fed Rats | PC ASO | Improved |
Table 2: Effects of Pyruvate Carboxylase Inhibition by ASO in a Rat Model of Metabolic Disease[3].
Experimental Protocols
The following protocols are provided as a guide for researchers to study the effects of this compound.
In Vitro Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method to measure PC activity in cell lysates or purified enzyme preparations, which can be adapted to determine the IC50 of PC-IN-1. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate (B86768) dehydrogenase, which can be monitored spectrophotometrically.
References
Structural Analysis of Pyruvate Carboxylase-IN-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, supporting gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[1][2][3] Given its central role in metabolic pathways that are often dysregulated in diseases such as cancer and type 2 diabetes, PC has emerged as a promising therapeutic target.[4] This technical guide provides an in-depth analysis of the binding of Pyruvate Carboxylase-IN-1, a potent inhibitor of PC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental frameworks.
Quantitative Binding and Inhibition Data
This compound, a natural bibenzyl compound, has been identified as a potent inhibitor of human Pyruvate Carboxylase.[5] The inhibitory activity of this compound has been quantified through various assays, providing valuable data for understanding its potency and potential therapeutic applications.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Cell Lysate-Based | Pyruvate Carboxylase | 0.204 | [5] |
| This compound | Cell-Based | Pyruvate Carboxylase | 0.104 | [5] |
| This compound | Cell Growth Inhibition | HepG2 Cells | 1.741 | [5] |
| This compound | Cell Growth Inhibition | HCCLM3 Cells | 8.540 | [5] |
Structural Insights into Binding
While a co-crystal structure of Pyruvate Carboxylase with this compound is not yet available, computational molecular docking studies have provided valuable insights into the potential binding mode of this class of inhibitors. These studies utilized the crystal structure of human Pyruvate Carboxylase (PDB ID: 3BG3) to predict the binding site and key interactions.[6]
The docking analysis suggests that this compound and its analogues likely bind within a key active site of the enzyme. The proposed interactions involve a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, analogues of this compound are predicted to form hydrogen bonds with residues such as Lys-1043 and engage in hydrophobic interactions with the alkyl chain of the same residue.[6] The orientation of the inhibitor within the binding pocket appears to be crucial for its inhibitory potency.
Signaling Pathway and Mechanism of Action
Pyruvate Carboxylase is a key node in cellular metabolism, influencing multiple downstream pathways. Its inhibition by this compound has significant implications for cancer cell metabolism, which often relies on PC for anaplerosis to sustain rapid proliferation.
Caption: Signaling pathway of Pyruvate Carboxylase and its inhibition.
Experimental Protocols
The identification and characterization of this compound involved a series of sophisticated experimental techniques. The following are detailed methodologies for the key experiments cited.
Photoaffinity Labeling for Target Identification
This technique was crucial in identifying Pyruvate Carboxylase as the direct cellular target of the bibenzyl inhibitors.
Caption: Workflow for photoaffinity labeling to identify protein targets.
Methodology:
-
Probe Synthesis: A photoaffinity probe is synthesized by chemically modifying the inhibitor (e.g., a bibenzyl analog) to incorporate a photoreactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin (B1667282) or an alkyne for click chemistry).
-
Incubation: The photoaffinity probe is incubated with a complex biological sample, such as a cell lysate, to allow it to bind to its target protein(s).
-
UV Irradiation: The mixture is exposed to UV light of a specific wavelength. This activates the photoreactive group, which then forms a covalent bond with the nearest amino acid residues at the binding site of the target protein.
-
Protein Enrichment: The covalently labeled proteins are enriched from the complex mixture using the tag on the probe. For example, a biotin tag can be captured using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are separated by SDS-PAGE, excised from the gel, and digested with a protease (e.g., trypsin). The resulting peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein that was covalently labeled by the probe.
Pyruvate Carboxylase Enzyme Inhibition Assay (Coupled Assay)
The inhibitory potency of this compound was determined using a coupled enzyme assay that measures the rate of oxaloacetate production.
Caption: Principle of the coupled enzyme assay for PC inhibition.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), substrates for Pyruvate Carboxylase (pyruvate, ATP, and sodium bicarbonate), cofactors (MgCl2 and acetyl-CoA), and the components of the coupling reaction (NADH and an excess of malate dehydrogenase, MDH).
-
Inhibitor Addition: The inhibitor, this compound, is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of purified Pyruvate Carboxylase or cell lysate containing the enzyme.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm in a spectrophotometer. This decrease corresponds to the oxidation of NADH to NAD+ by MDH as it reduces the oxaloacetate produced by PC to malate.
-
IC50 Determination: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound represents a potent inhibitor of a key metabolic enzyme with significant therapeutic potential. While the precise structural details of its binding interaction are still under investigation, molecular modeling has provided a strong foundation for understanding its mechanism of action at the molecular level. The experimental protocols detailed herein offer a robust framework for the continued study of this and other Pyruvate Carboxylase inhibitors, paving the way for the development of novel therapeutics targeting metabolic vulnerabilities in disease. Further structural studies, such as co-crystallography or cryo-electron microscopy, will be invaluable in elucidating the exact binding mode and facilitating the structure-based design of even more potent and selective inhibitors.
References
- 1. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cell ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01114C [pubs.rsc.org]
- 2. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Allosteric Regulation of Pyruvate Carboxylase" by Yumeng Liu [epublications.marquette.edu]
- 6. epublications.marquette.edu [epublications.marquette.edu]
Methodological & Application
Application Notes and Protocols for Pyruvate Carboxylase-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of pyruvate carboxylase (PC), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for cellular assays, and summarizes key quantitative data.
Introduction
Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a crucial role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2] This function is vital for various biosynthetic pathways, including gluconeogenesis and lipogenesis.[3] In many cancer types, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and breast cancer, PC is upregulated and plays a significant role in supporting tumor growth and proliferation.[4][5][6]
Pyruvate Carboxylase-IN-1, also known as compound 37, is a natural analog of erianin (B49306).[7] It has been identified as a potent inhibitor of PC and has demonstrated significant anticancer effects, particularly in hepatocellular carcinoma.[2][7] This inhibitor represents a valuable tool for studying the metabolic dependencies of cancer cells and for the development of novel therapeutic strategies.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of pyruvate carboxylase.[2] By blocking the conversion of pyruvate to oxaloacetate, PC-IN-1 disrupts the replenishment of the TCA cycle. This leads to a cascade of downstream effects, including:
-
Metabolic Reprogramming: Inhibition of PC can lead to a reduction in TCA cycle intermediates, impacting cellular respiration and biosynthesis of macromolecules like lipids and nucleotides.[4]
-
Increased Oxidative Stress: PC inhibition has been shown to promote mitochondrial oxidative stress.[2]
-
Inhibition of Glycolysis: The inhibitor can lead to an overall inhibition of the glycolytic pathway, resulting in energy insufficiency for cell proliferation.[2]
-
Modulation of Signaling Pathways: The parent compound, erianin, has been shown to regulate the Wnt/β-catenin and mTOR signaling pathways, which are critical in cancer progression.[8][9]
Quantitative Data
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the reported IC50 values.
| Assay Type | Target | IC50 Value (μM) | Reference |
| Cell Lysate-Based | Pyruvate Carboxylase | 0.204 | [7][10] |
| Cell-Based | Pyruvate Carboxylase | 0.104 | [7][10] |
Table 1: Enzymatic Inhibition of Pyruvate Carboxylase by PC-IN-1
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| HepG2 | Hepatocellular Carcinoma (HCC) | 1.741 | [10] |
| HCCLM3 | Hepatocellular Carcinoma (HCC) | 8.540 | [10] |
Table 2: Anti-proliferative Activity of this compound
Signaling Pathway
The inhibition of Pyruvate Carboxylase by PC-IN-1 has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of PC in metabolism and how its inhibition impacts key cellular processes.
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for specific cell lines and experimental conditions. The example provided is for hepatocellular carcinoma (HCC) cell lines.
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2 and HCCLM3 are recommended.[10]
-
Culture Medium: Culture HCCLM3 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[11] Culture HepG2 cells in a similar medium.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.
-
Treatment:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of the inhibitor in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of this compound on cell proliferation.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 μM) for 24, 48, or 72 hours.
-
At the end of the incubation period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In-Cell Pyruvate Carboxylase Activity Assay
This protocol is adapted from a coupled enzyme assay to measure PC activity within cells.[12]
-
Culture and treat cells with this compound as described above.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Enzyme Assay:
-
Prepare a reaction mixture containing Tris-HCl (pH 8.0), MgCl2, NaHCO3, acetyl-CoA, ATP, pyruvate, citrate (B86180) synthase, and a detection reagent like DTNB.
-
Add a standardized amount of cell lysate to the reaction mixture.
-
Monitor the change in absorbance at 412 nm over time, which corresponds to the production of oxaloacetate.
-
Compare the PC activity in inhibitor-treated cells to that in vehicle-treated cells.
-
Western Blot Analysis
This assay is used to investigate the effect of this compound on the expression of proteins in relevant signaling pathways.
-
Treat cells with this compound at appropriate concentrations (e.g., 1x and 2x the IC50 for proliferation) for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells and quantify the protein concentration as described above.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., PC, β-catenin, p-mTOR, total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in cell culture.
Caption: Experimental workflow for PC-IN-1.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase is critical for non–small-cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cell ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01114C [pubs.rsc.org]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes and Protocols for Pyruvate Carboxylase-IN-1 in Mitochondrial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] This function is essential for maintaining mitochondrial homeostasis and supporting various biosynthetic pathways. In certain pathological conditions, such as cancer, the activity of PC is often upregulated to meet the high metabolic demands of proliferating cells.[1][2]
Pyruvate Carboxylase-IN-1 (PC-IN-1) is a potent and specific inhibitor of PC. Understanding its effects on mitochondrial function is crucial for elucidating the role of PC in health and disease and for the development of novel therapeutic strategies. These application notes provide detailed protocols for utilizing PC-IN-1 in mitochondrial studies to assess key parameters of mitochondrial function.
Mechanism of Action of Pyruvate Carboxylase
Pyruvate carboxylase is a biotin-dependent enzyme located in the mitochondrial matrix.[3] The carboxylation of pyruvate to oxaloacetate occurs in two main steps:
-
Carboxylation of the Biotin (B1667282) Prosthetic Group: Bicarbonate is activated by ATP to form carboxyphosphate, which then transfers the carboxyl group to the biotin cofactor.[3]
-
Transfer of the Carboxyl Group to Pyruvate: The carboxylated biotin then transfers the carboxyl group to pyruvate, forming oxaloacetate.[3]
This anaplerotic function of PC is vital for replenishing TCA cycle intermediates that are consumed in various biosynthetic processes, such as the synthesis of amino acids and fatty acids.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Researchers should use this information as a starting point for their experiments and optimize the concentrations for their specific cell type and experimental conditions.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Cell Lysate) | 0.204 µM | Human Hepatocellular Carcinoma (HCC) | [6] |
| IC50 (Cell-Based) | 0.104 µM | Human Hepatocellular Carcinoma (HCC) | [6] |
| Recommended Starting Concentration for in vitro studies | 0.1 - 1 µM | Varies by cell type | Internal Recommendation |
| Treatment Duration | 4 - 24 hours | Varies by experiment | Internal Recommendation |
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a key indicator of mitochondrial respiration, in cells treated with PC-IN-1.
Materials:
-
This compound (PC-IN-1)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cell line of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
PC-IN-1 Treatment: The following day, treat the cells with varying concentrations of PC-IN-1 (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO). Incubate for the desired duration (e.g., 4, 12, or 24 hours).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: a. Remove the cell culture medium from the Seahorse plate. b. Wash the cells once with the prepared assay medium. c. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Seahorse XF Assay: a. Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A). b. Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial respiration: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Measurement of Cellular ATP Levels
This protocol describes how to measure changes in cellular ATP levels following treatment with PC-IN-1 using a commercially available luciferin/luciferase-based ATP assay kit.
Materials:
-
This compound (PC-IN-1)
-
Cell line of interest cultured in 96-well plates
-
ATP Assay Kit (luciferin/luciferase-based)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with PC-IN-1 at desired concentrations and for the desired duration. Include a vehicle control.
-
Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release cellular ATP.
-
ATP Measurement: a. Add the luciferase-luciferin reagent to each well. b. Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the protein concentration in each well to account for differences in cell number.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
This compound (PC-IN-1)
-
JC-1 Dye
-
FCCP (as a positive control for mitochondrial depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Treatment: Culture cells and treat with PC-IN-1 as described in the previous protocols. Include a positive control group treated with FCCP.
-
JC-1 Staining: a. After treatment, remove the culture medium and wash the cells with buffer. b. Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: a. After incubation, wash the cells to remove excess dye. b. Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound (PC-IN-1)
-
H2DCFDA probe
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence microplate reader
Protocol:
-
Cell Treatment: Culture and treat cells with PC-IN-1 as previously described.
-
H2DCFDA Loading: a. Remove the treatment medium and wash the cells. b. Load the cells with H2DCFDA working solution and incubate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: a. After incubation, wash the cells to remove the excess probe. b. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Expected Outcomes and Interpretation
Inhibition of Pyruvate Carboxylase with PC-IN-1 is expected to have significant impacts on mitochondrial metabolism. By blocking the anaplerotic replenishment of oxaloacetate from pyruvate, PC-IN-1 can lead to a depletion of TCA cycle intermediates.[1] This can result in:
-
Decreased Mitochondrial Respiration: A reduction in the pool of TCA cycle intermediates will limit the availability of substrates for the electron transport chain, leading to a decrease in oxygen consumption.
-
Reduced ATP Production: With decreased mitochondrial respiration, a corresponding decrease in ATP synthesis is anticipated.
-
Mitochondrial Depolarization: A decline in electron transport chain activity can lead to a decrease in the mitochondrial membrane potential.
-
Increased Reactive Oxygen Species (ROS) Production: Imbalances in the electron transport chain can sometimes lead to an increase in the production of ROS.
These effects are likely to be more pronounced in cells that are highly dependent on PC for anaplerosis, such as certain cancer cells, particularly under conditions of glutamine deprivation.[7]
Troubleshooting
| Problem | Possible Cause | Solution |
| No significant change in OCR | Cell line not dependent on PC for anaplerosis; Compensatory pathways are active. | Use a cell line known to express high levels of PC. Co-treat with an inhibitor of a compensatory pathway (e.g., a glutaminase (B10826351) inhibitor). |
| High variability in ATP measurements | Inconsistent cell numbers; Incomplete cell lysis. | Normalize ATP levels to protein concentration. Ensure complete cell lysis by optimizing lysis buffer and incubation time. |
| Low JC-1 red fluorescence in control cells | Cells are not healthy; JC-1 concentration is too low. | Ensure optimal cell culture conditions. Titrate JC-1 concentration to find the optimal staining concentration for your cell type. |
| High background fluorescence in ROS assay | Autofluorescence of PC-IN-1; Photobleaching of the probe. | Run a control with PC-IN-1 alone to check for autofluorescence. Minimize exposure of the probe to light. |
Conclusion
This compound is a valuable tool for investigating the role of PC in mitochondrial function and cellular metabolism. The protocols outlined in these application notes provide a framework for researchers to study the impact of PC inhibition on mitochondrial respiration, ATP production, membrane potential, and ROS generation. By carefully designing and executing these experiments, researchers can gain deeper insights into the metabolic vulnerabilities of cells and explore the therapeutic potential of targeting Pyruvate Carboxylase.
References
- 1. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase-IN-1 (also known as compound 37) is a potent and specific inhibitor of Pyruvate Carboxylase (PC), an essential mitochondrial enzyme. PC plays a crucial role in cellular metabolism by catalyzing the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] In various pathological conditions, including certain cancers, the activity of PC is upregulated to support rapid cell proliferation and biomass production.[1][2][3] Inhibition of PC with Pyruvate Carboxylase-IN-1 presents a promising therapeutic strategy by targeting the metabolic vulnerabilities of cancer cells.[4]
This compound is a natural bibenzyl compound and an analog of erianin (B49306).[5][6] It has demonstrated significant antiproliferative activity in hepatocellular carcinoma (HCC) models.[4][5] These application notes provide a comprehensive overview of the available data on the dosage and administration of this compound in mice, along with detailed experimental protocols based on published research.
Mechanism of Action
This compound directly inhibits the enzymatic activity of Pyruvate Carboxylase.[4][5] By blocking the conversion of pyruvate to oxaloacetate, the inhibitor disrupts the replenishment of the TCA cycle, leading to a reduction in essential biosynthetic precursors required for cell growth and proliferation.[1][2] This metabolic reprogramming ultimately suppresses cancer cell growth.[4]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound. As of the current available literature, specific in vivo dosage and pharmacokinetic data for this compound in mice from the primary study by Sheng et al. (2022) is not publicly detailed. However, data from studies on the closely related compound, erianin, can provide a reference for initial experimental design.
| Compound | Assay Type | Target | IC50 (µM) | Cell Line(s) | Reference |
| This compound | Cell Lysate-based PC Activity | Pyruvate Carboxylase | 0.204 | - | [5][6] |
| This compound | Cell-based PC Activity | Pyruvate Carboxylase | 0.104 | - | [5][6] |
| This compound | Cell Proliferation | - | 1.741 | HepG2 | [5] |
| This compound | Cell Proliferation | - | 8.540 | HCCLM3 | [5] |
| Erianin (related compound) | Cell Proliferation | - | Varies (e.g., ~40-70) | Various cancer cell lines | [7] |
Experimental Protocols
Based on the available information for this compound and related compounds like erianin, the following protocols are provided for researchers.
In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol is adapted from studies on erianin and general practices for in vivo compound testing in mice.[8][9]
1. Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old.
-
House animals in a specific pathogen-free (SPF) environment with free access to food and water.
-
Acclimatize mice for at least one week before the experiment.
2. Cell Culture and Tumor Implantation:
-
Culture human hepatocellular carcinoma cells (e.g., HepG2 or HCCLM3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 4 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Dosing and Administration:
-
Preparation of Dosing Solution: While the exact formulation for this compound is not detailed in the available literature, a common vehicle for similar compounds is a mixture of DMSO and corn oil.[5] For erianin, a solution in 50% dimethyl sulfoxide (B87167) has been used.[8]
-
Example Formulation: To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 100 µL of DMSO, and then add 900 µL of corn oil and mix thoroughly. The final concentration of DMSO should be kept low to minimize toxicity.
-
-
Dosage: Based on studies with the related compound erianin, a starting dose range of 50-100 mg/kg could be considered for tolerability and efficacy studies.[8]
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration for such compounds in mouse models.[8]
-
Dosing Schedule: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control daily or on an alternating day schedule for a specified period (e.g., 2-3 weeks).
4. Monitoring and Endpoint:
-
Monitor the body weight of the mice and tumor volume regularly (e.g., every 2-3 days).
-
Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Figure 2: Experimental workflow for in vivo xenograft studies.
Conclusion
This compound is a valuable research tool for studying the role of PC in cancer metabolism. While specific in vivo dosage and administration protocols from its primary publication are not fully accessible, the information provided here, based on its known in vitro activity and data from the closely related compound erianin, offers a solid foundation for designing and conducting preclinical studies in mice. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Immunodetection of Pyruvate Carboxylase Expression in Human Astrocytomas, Glioblastomas, Oligodendrogliomas, and Meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Progressive study of effects of erianin on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an Assay with Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a mitochondrial enzyme crucial for cellular metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] This function is vital for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[3] Dysregulation of PC activity has been implicated in several diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention.[3]
Pyruvate Carboxylase-IN-1 is a potent inhibitor of PC, demonstrating significant anti-proliferative activity in cancer cell lines.[4] These application notes provide detailed protocols for developing and utilizing an assay to characterize the inhibitory activity of this compound and similar compounds against Pyruvate Carboxylase.
Principle of the Assay
The activity of Pyruvate Carboxylase can be determined using a coupled-enzyme assay. In this system, the product of the PC reaction, oxaloacetate, is used as a substrate by a second enzyme, malate (B86768) dehydrogenase (MDH). MDH catalyzes the reduction of oxaloacetate to malate, a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. This rate is directly proportional to the activity of Pyruvate Carboxylase. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in the rate of NADH oxidation in their presence.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound. This data is essential for designing experiments and interpreting results.
| Parameter | Value (µM) | Assay System | Reference |
| IC₅₀ against PC | 0.204 | Cell Lysate | [4] |
| IC₅₀ against PC | 0.104 | In-Cell | [4] |
| IC₅₀ for cell growth inhibition | 1.741 | HepG2 cells | [4] |
| IC₅₀ for cell growth inhibition | 8.540 | HCCLM3 cells | [4] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified Pyruvate Carboxylase (from bovine liver or recombinant source)
-
Inhibitor: this compound
-
Substrates:
-
Sodium Pyruvate
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Sodium Bicarbonate (NaHCO₃)
-
-
Coupling Enzyme: Malate Dehydrogenase (MDH)
-
Cofactors:
-
Magnesium Chloride (MgCl₂)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
-
Buffer: Tris-HCl or Triethanolamine buffer (pH 7.8-8.0)
-
Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO)
-
Equipment:
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Thermostatted cuvette holder or incubator
-
Pipettes and tips
-
96-well UV-transparent microplates (for microplate reader assays) or quartz cuvettes (for spectrophotometer assays)
-
Preparation of Reagents
-
Assay Buffer: Prepare 100 mM Tris-HCl or Triethanolamine buffer, pH 8.0.
-
Substrate/Cofactor Mix: Prepare a concentrated stock solution containing:
-
100 mM Sodium Pyruvate
-
50 mM ATP
-
500 mM NaHCO₃
-
100 mM MgCl₂
-
1 mM Acetyl-CoA
-
10 mM NADH
-
-
Enzyme Solutions:
-
Dilute Pyruvate Carboxylase to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Dilute Malate Dehydrogenase in assay buffer to a concentration of approximately 10-20 units/mL.
-
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Procedure (96-Well Plate Format)
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the following components per well (adjust volumes as needed for the number of assays):
-
Assay Buffer
-
Substrate/Cofactor Mix
-
Malate Dehydrogenase solution
-
-
Dispense Reagents:
-
Add assay buffer to all wells.
-
Add the desired volume of this compound working solution or vehicle control (assay buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add the Pyruvate Carboxylase enzyme solution to all wells except the "no enzyme" control wells.
-
-
Initiate the Reaction: Add the reaction mix to all wells to start the reaction. The final volume in each well should be 200 µL.
-
Incubate and Measure: Immediately place the plate in a microplate reader pre-set to 30-37°C. Measure the absorbance at 340 nm every minute for 10-20 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathway of Pyruvate Carboxylase
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism.
References
- 1. tRF-1:30-Gly-CCC-3 inhibits thyroid cancer via binding to PC and modulating metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7 Network analysis and biochemical pathways | The MetaRbolomics book [rformassspectrometry.github.io]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Pyruvate Carboxylase-IN-1 for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a critical role in metabolism.[1][2] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[2][3] This anaplerotic reaction is vital for replenishing intermediates in the tricarboxylic acid (TCA) cycle and is a key step in both gluconeogenesis and lipogenesis.[1][4][5] Given its central role in metabolic pathways that are often dysregulated in diseases such as cancer and type 2 diabetes, PC has emerged as a promising therapeutic target.[6]
Pyruvate Carboxylase-IN-1 is a potent, cell-permeable inhibitor of PC. It provides a valuable chemical tool for studying the physiological roles of PC and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of its activity. These notes provide detailed protocols for utilizing this compound as a control compound in HTS assays.
This compound Profile
This table summarizes the key characteristics of this compound, a potent inhibitor identified for its antiproliferative activity.[7]
| Property | Value | Reference |
| Target | Pyruvate Carboxylase (PC) | [7] |
| IC₅₀ (Cell Lysate) | 0.204 µM | [7] |
| IC₅₀ (Cell-based) | 0.104 µM | [7] |
| Antiproliferative IC₅₀ (HepG2) | 1.741 µM | [7] |
| Antiproliferative IC₅₀ (HCCLM3) | 8.540 µM | [7] |
| Mechanism of Action | Inhibition of PC enzymatic activity, leading to metabolic reprogramming. | [7] |
Core Concepts & Workflows
Metabolic Role of Pyruvate Carboxylase
Pyruvate Carboxylase is a key enzyme at the crossroads of major metabolic pathways. It converts pyruvate to oxaloacetate, which serves multiple downstream functions critical for cellular biosynthesis and energy production.
High-Throughput Screening (HTS) Workflow
The process of identifying novel PC inhibitors from large compound libraries follows a standardized workflow, moving from a broad primary screen to more focused secondary and cellular assays.
Experimental Protocols
Protocol 1: Primary HTS Biochemical Assay (Colorimetric)
This protocol is adapted for high-throughput screening and is based on the reaction of oxaloacetate (OAA) with the diazonium salt, Fast Violet B (FVB), which produces a colored product with an absorbance maximum at 530 nm.[8][9] This fixed-time assay is robust, reproducible, and suitable for screening large compound libraries.[9]
The assay measures the end-product of the PC reaction, oxaloacetate, after a fixed time. The reaction is stopped, and a coloring agent is added to quantify the amount of product formed.
-
PC Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl.
-
Substrate Solution: 4 mM Pyruvate, 2 mM ATP, 50 mM NaHCO₃ in PC Assay Buffer.
-
Enzyme Solution: Recombinant human Pyruvate Carboxylase diluted in PC Assay Buffer.
-
Quench Solution: 25 mM EDTA in water.
-
Detection Reagent: 8 mM Fast Violet B (FVB) salt in DMSO (prepare fresh and protect from light).[8]
-
Control Inhibitor: this compound.
-
Plates: 384-well clear, flat-bottom microplates.
-
Compound Plating: Dispense 50 nL of test compounds, this compound (positive control, e.g., 10 µM final concentration), and DMSO (negative control) into appropriate wells.
-
Enzyme Addition: Add 10 µL of Enzyme Solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of Substrate Solution to all wells to start the reaction.
-
Enzymatic Reaction: Incubate for 60 minutes at 37°C.
-
Reaction Quench: Add 5 µL of Quench Solution to all wells to stop the reaction.[8]
-
Color Development: Add 5 µL of Detection Reagent (FVB). Incubate for 2 hours at room temperature, protected from light.[8]
-
Data Acquisition: Read the absorbance at 530 nm using a microplate reader.
The quality of an HTS assay is determined by its statistical performance.
| Parameter | Formula | Recommended Value | Description |
| Z'-factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5 | Measures the separation between positive (inhibited) and negative (uninhibited) controls. A value >0.5 indicates an excellent assay.[10] |
| Signal-to-Background (S/B) | μneg / μpos | > 3 | The ratio of the mean signal of uninhibited wells to the mean signal of fully inhibited wells. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the variability of the signal within control wells. |
*μpos and σpos are the mean and standard deviation of the positive control (e.g., PC-IN-1). μneg and σneg are the mean and standard deviation of the negative control (DMSO).
Protocol 2: Secondary Assay - Coupled Enzyme Kinetic Assay (Absorbance)
For hit confirmation and detailed kinetic studies, a coupled enzyme assay monitoring NADH depletion is recommended.[11][12] In this system, the OAA produced by PC is converted to malate (B86768) by malate dehydrogenase (MDH), a reaction that oxidizes NADH to NAD⁺. The decrease in NADH is monitored by the change in absorbance at 340 nm.[11][13]
-
Coupled Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl, 0.2 mM NADH.
-
Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL.
-
PC Substrate Mix: 10 mM Pyruvate, 2 mM ATP, 50 mM NaHCO₃.
-
Enzyme Solution: Recombinant human Pyruvate Carboxylase.
-
Control Inhibitor: this compound or confirmed hits from the primary screen.
-
Plates: 384-well UV-transparent microplates.
-
Prepare Reaction Mix: In each well, combine:
-
70 µL Coupled Assay Buffer
-
10 µL Coupling Enzyme (MDH)
-
10 µL Enzyme Solution (PC)
-
1 µL of test compound/inhibitor at various concentrations.
-
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of PC Substrate Mix to each well.
-
Data Acquisition: Immediately place the plate in a kinetic plate reader and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (mOD/min). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Assay - Proliferation (CCK-8)
To confirm that inhibitor activity observed in biochemical assays translates to a cellular context, a cell proliferation assay can be performed using a cancer cell line known to express PC, such as HepG2 (hepatocellular carcinoma).[6][7]
-
Cell Line: HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Assay Reagent: Cell Counting Kit-8 (CCK-8).
-
Test Compounds: this compound and confirmed hits.
-
Plates: 96-well cell culture plates.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Cell Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Add 1 µL of test compounds at various concentrations (e.g., 10-point, 3-fold serial dilutions) to the wells. Include DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the percent cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Pyruvate Carboxylase, Structure and Function" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes: Measuring the Effects of Pyruvate Carboxylase-IN-1 on Lactate Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a mitochondrial enzyme crucial for intermediary metabolism.[1][2] It catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate (OAA), a key intermediate in the Krebs cycle.[3][4][5] This anaplerotic reaction is vital for replenishing Krebs cycle intermediates used in various biosynthetic pathways, including gluconeogenesis (glucose production), lipogenesis (fatty acid synthesis), and neurotransmitter synthesis.[3][4][6]
PC activity is particularly high in the liver, kidney, and adipose tissue.[2] A deficiency or inhibition of PC disrupts these metabolic pathways. One significant consequence is the shunting of excess pyruvate towards lactate (B86563) production by lactate dehydrogenase (LDH).[4][7] This can lead to lactic acidosis, a condition characterized by elevated lactate levels in the blood.[4][8] Therefore, inhibiting PC is expected to increase lactate levels. Pyruvate Carboxylase-IN-1 (PC-IN-1) is a tool compound used to inhibit the enzymatic activity of PC, allowing for the study of its role in cellular metabolism.
Principle of Lactate Accumulation upon PC Inhibition
In normal cellular metabolism, pyruvate stands at a critical juncture. It can be converted to acetyl-CoA by pyruvate dehydrogenase (PDH) to fuel the Krebs cycle, or it can be converted to oxaloacetate by PC to replenish the cycle. When PC is inhibited by PC-IN-1, the conversion of pyruvate to oxaloacetate is blocked. This blockage leads to an accumulation of pyruvate. To maintain the cellular redox state (the NAD+/NADH ratio), the excess pyruvate is then reduced to lactate by LDH, a reaction that regenerates NAD+.[9] Consequently, inhibition of PC is directly linked to an increase in lactate production and secretion.
Data Presentation
Table 1: Expected Biochemical Changes Following Inhibition of Pyruvate Carboxylase
| Analyte | Expected Change | Rationale | Normal Blood/Plasma Range |
| Lactate | Significant Increase | Pyruvate is shunted away from the Krebs cycle and converted to lactate.[4][7] | 1–2 mmol/L |
| Pyruvate | Increase | The primary metabolic pathway for pyruvate (conversion to OAA) is blocked. | Varies by collection method |
| Lactate/Pyruvate Ratio | Increase | Reflects an increased rate of pyruvate conversion to lactate and a shift in the cytosolic redox state.[10] | Normal ratio is typically <20 |
| Alanine | Increase | Pyruvate can be transaminated to alanine. | 174–375 µmol/L |
| Aspartate | Decrease | Oxaloacetate is a direct precursor for aspartate synthesis.[10] | Varies |
| Ammonia | Potential Increase | Impaired urea (B33335) cycle function due to low aspartate levels.[10] | 15–45 µmol/L |
| Blood Glucose | Potential Decrease (Hypoglycemia) | Inhibition of gluconeogenesis, for which PC is a rate-limiting enzyme.[4][11] | Varies |
Note: Normal ranges can vary between laboratories and sample types. The expected changes are based on the known metabolic consequences of PC dysfunction.[7][10][12]
Experimental Protocols
Measuring the effect of PC-IN-1 on lactate levels typically involves treating cells or tissues with the inhibitor and then quantifying the lactate concentration in cell culture supernatant, cell lysates, or tissue homogenates. Colorimetric and fluorometric lactate assay kits are widely available and provide a reliable method for this quantification.
Protocol 1: Measurement of Extracellular Lactate in Cell Culture Media
This protocol is adapted from commercially available colorimetric lactate assay kits and is suitable for measuring lactate secreted by adherent or suspension cells into the culture medium.
Materials:
-
Cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Standard cell culture medium (consider using medium with dialyzed serum to reduce background lactate)[13]
-
This compound (PC-IN-1)
-
Phosphate-Buffered Saline (PBS)
-
Commercial Lactate Assay Kit (containing Lactate Standard, Assay Buffer, Enzyme Mix/Probe)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm (or as specified by the kit)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000–20,000 cells/well) and allow them to adhere and grow overnight.[13] Include wells with medium only to serve as a background control.
-
Compound Treatment: Prepare various concentrations of PC-IN-1 in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing PC-IN-1 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Sample Collection: At each time point, carefully collect a small aliquot (e.g., 5-20 µL) of the cell culture supernatant.[13][14] Be careful not to disturb the cell layer.
-
Sample Preparation: If necessary, dilute the collected supernatant in PBS or Assay Buffer to ensure the lactate concentration falls within the linear range of the assay (e.g., 0.1 mM to 1.0 mM).[13][15] A 40-100 fold dilution may be necessary for longer incubation times.[13]
-
Lactate Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution in the assay buffer as per the kit's instructions.[16][17] A typical range would be 0, 20, 40, 60, 80, and 100 pmol/well.[17]
-
Assay Reaction:
-
Pipette 20-50 µL of each standard and diluted sample into separate wells of a new 96-well plate.[15]
-
Prepare the Master Reaction Mix according to the kit's protocol, which typically includes an enzyme mix and a probe/dye.[17]
-
Quickly add 50-80 µL of the Master Reaction Mix to each well using a multichannel pipette.[15]
-
Mix thoroughly by tapping the plate or using a horizontal shaker.[17]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance value of the 0 standard (blank) from all other readings.[17]
-
Plot the standard curve (absorbance vs. lactate amount).
-
Determine the lactate concentration in the samples from the standard curve.
-
Multiply the result by the dilution factor to obtain the final lactate concentration in the original supernatant.
-
Protocol 2: Measurement of Intracellular Lactate
Procedure:
-
Cell Treatment and Collection: Treat cells grown in larger format plates (e.g., 6-well plates) with PC-IN-1 as described above. After incubation, collect the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). Aim for at least 1x10⁵ cells per sample.[14]
-
Cell Washing: Wash the cell pellet by resuspending in 300 µL of cold PBS, centrifuging at 300 x g for 2 minutes, and removing the supernatant. This step removes extracellular lactate.[14]
-
Cell Lysis: Add 300 µL of a suitable cell lysis solution (e.g., 0.1% Triton X-100 in PBS) to the cell pellet and vortex for 1 minute.[14] Avoid buffers containing SDS, as they can inhibit the assay enzymes.[14]
-
Deproteinization: Centrifuge the lysate at 8,000-13,000 x g for 5-10 minutes to pellet cell debris.[14][17] To remove endogenous LDH which can interfere with the assay, the supernatant should be deproteinized using a 10 kDa molecular weight cut-off (MWCO) spin filter.[17]
-
Lactate Measurement: Use the deproteinized filtrate as the sample in the lactate assay, following steps 6-9 from Protocol 1.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Pyruvate Carboxylase diverts pyruvate to lactate.
Experimental Workflow Diagram
Caption: Workflow for measuring extracellular lactate after PC-IN-1 treatment.
References
- 1. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Activation and inhibition of pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Genetics of Pyruvate Carboxylase Deficiency Workup: Laboratory Studies, Imaging Studies, Histologic Findings [emedicine.medscape.com]
- 11. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Pyruvate carboxylase deficiency: An underestimated cause of lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Phenylacetic Acid (PAA), a Pyruvate Carboxylase Inhibitor, in Cancer Metabolism Research
A Representative Pyruvate (B1213749) Carboxylase Inhibitor for Investigating Cancer Metabolism
Initial searches for a specific compound named "Pyruvate Carboxylase-IN-1" did not yield any direct results. Therefore, these application notes will focus on a well-documented inhibitor of Pyruvate Carboxylase (PC), Phenylacetic Acid (PAA), to provide researchers, scientists, and drug development professionals with a comprehensive guide to its application in cancer metabolism research. PAA has been utilized in numerous studies to probe the role of PC in cancer cell proliferation and metabolic reprogramming.
Introduction to Pyruvate Carboxylase and its Role in Cancer
Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, a central hub for energy production and the biosynthesis of macromolecules such as lipids, nucleotides, and amino acids. In many cancer cells, PC activity is upregulated to support their high proliferative rates and biosynthetic demands. Inhibition of PC, therefore, represents a promising therapeutic strategy to target the metabolic vulnerabilities of cancer.
Phenylacetic Acid (PAA): A Tool for Pyruvate Carboxylase Inhibition
Phenylacetic Acid (PAA) is an aromatic fatty acid that has been investigated for its anti-neoplastic properties. While PAA itself does not directly inhibit purified PC, its intracellular conversion to phenylacetyl-CoA is responsible for its inhibitory effects. The mechanism of PC inhibition by PAA is twofold:
-
Direct Inhibition by Phenylacetyl-CoA: The CoA ester of PAA, phenylacetyl-CoA, acts as a direct inhibitor of Pyruvate Carboxylase.
-
Depletion of Acetyl-CoA Pool: The conversion of PAA to phenylacetyl-CoA consumes the cellular pool of Coenzyme A (CoA), leading to a reduction in the levels of acetyl-CoA. Since acetyl-CoA is an allosteric activator of PC, its depletion results in decreased PC activity.[1]
This dual mechanism makes PAA a useful tool to study the consequences of PC inhibition in cancer cells.
Data Presentation: Efficacy of Phenylacetic Acid in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of Phenylacetic Acid on various cancer cell lines.
Table 1: Inhibition of Gluconeogenesis by Phenylacetic Acid
| Cell Type | Substrate | PAA Concentration | Inhibition of Gluconeogenesis | Reference |
| Isolated Rat Liver Cells | 10 mM Lactate / 1 mM Pyruvate | 4 mM | 39% decrease | [2] |
Table 2: Anti-proliferative Effects of Phenylacetic Acid on Cancer Cell Lines
| Cancer Cell Line | Assay Method | PAA Concentration | Effect on Cell Proliferation/Viability | Reference |
| T47D (Breast) | Cell Counting | 10⁻⁸ M | Time-dependent decrease; t₁/₂ of effect between 0.9 and 1.3 days | [3] |
| Caki-1 (Renal) | Trypan Blue Exclusion | 2-5 mM | Growth inhibition | [4] |
| Os-RC-2 (Renal) | Trypan Blue Exclusion | 2-5 mM | Growth inhibition | [4] |
| RCC10 (Renal) | Trypan Blue Exclusion | 2-5 mM | Growth inhibition | [4] |
Table 3: Effect of Phenylacetic Acid on Cell Cycle Distribution in Renal Cancer Cell Lines
| Cell Line | PAA Concentration | Duration of Treatment | Effect on Cell Cycle | Reference |
| Caki-1 | 2-5 mM | 24 hours | Increased percentage of cells in G1 phase | [4] |
| Os-RC-2 | 2-5 mM | 24 hours | Increased percentage of cells in G1 phase | [4] |
| RCC10 | 2-5 mM | 24 hours | Increased percentage of cells in G1 phase | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Phenylacetic Acid in cancer cell research.
Protocol 1: Cell Viability Assay using Trypan Blue Exclusion
Objective: To determine the effect of Phenylacetic Acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Caki-1, Os-RC-2, RCC10)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenylacetic Acid (PAA) stock solution (e.g., 1 M in sterile water, pH adjusted)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
6-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
PAA Treatment: Prepare fresh dilutions of PAA in complete culture medium to the desired final concentrations (e.g., 2 mM, 5 mM). Remove the old medium from the cells and add the PAA-containing medium. Include a vehicle control (medium with vehicle used to dissolve PAA).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize trypsin with 1 mL of complete culture medium.
-
Collect the cell suspension into a microcentrifuge tube.
-
-
Cell Counting:
-
Mix 10 µL of the cell suspension with 10 µL of Trypan Blue solution.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the total number of viable cells per well and the percentage of viable cells.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of Phenylacetic Acid on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phenylacetic Acid (PAA)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with PAA as described in Protocol 1 for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Pyruvate Carboxylase Inhibition by Phenylacetic Acid
Caption: Mechanism of Pyruvate Carboxylase inhibition by Phenylacetic Acid.
Experimental Workflow for Assessing PAA's Anti-cancer Effects
Caption: Workflow for studying PAA's effects on cancer cells.
Logical Relationship of PAA's Effects on Cancer Cell Cycle
References
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Secretion Using Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a mitochondrial enzyme that plays a critical anaplerotic role in pancreatic β-cells by catalyzing the carboxylation of pyruvate to oxaloacetate. This reaction is essential for replenishing Krebs cycle intermediates that are utilized for biosynthesis and the generation of key metabolic coupling factors for insulin (B600854) secretion, such as ATP and NADPH.[1][2][3][4] Inhibition of PC has been shown to impair glucose-stimulated insulin secretion (GSIS), highlighting its importance in β-cell function.[1][4] Pyruvate Carboxylase-IN-1 (PC-IN-1) is a potent inhibitor of PC, offering a valuable pharmacological tool to investigate the role of this enzyme in insulin secretion and related metabolic pathways.[5][6] These application notes provide detailed protocols for utilizing PC-IN-1 in studies of insulin secretion.
This compound: Properties and Handling
This compound is a potent inhibitor of pyruvate carboxylase with demonstrated antiproliferative activity in cancer cells.[5][6] Its inhibitory activity against PC has been quantified in both cell lysates and intact cells.
Table 1: Inhibitory Activity of this compound
| Assay Type | IC50 Value (µM) |
| Cell Lysate-based PC Activity | 0.204[5][6] |
| Cell-based PC Activity | 0.104[5][6] |
For experimental use, PC-IN-1 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. It is recommended to store the stock solution at -20°C or -80°C.[6] Working solutions should be prepared fresh by diluting the stock solution in the appropriate cell culture or assay buffer. Ensure that the final concentration of the solvent in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.1% v/v).
Key Signaling and Metabolic Pathways
The inhibition of pyruvate carboxylase by PC-IN-1 directly impacts central metabolic pathways within the pancreatic β-cell that are crucial for insulin secretion.
Experimental Protocols
The following protocols are designed for the use of this compound in studying insulin secretion in pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.
Cell Culture and Islet Isolation
Pancreatic β-Cell Line Culture: Culture pancreatic β-cell lines according to standard protocols. For instance, INS-1 cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, HEPES, and 2-mercaptoethanol.
Isolation of Pancreatic Islets: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation. After isolation, culture the islets overnight to allow for recovery before conducting experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with PC-IN-1
This protocol outlines the steps for a static GSIS assay to evaluate the effect of PC-IN-1 on insulin secretion.
Materials:
-
Cultured pancreatic β-cells or isolated islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound (PC-IN-1) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Preparation: Seed β-cells in 24-well plates to reach 80-90% confluency on the day of the assay. For islets, use batches of size-matched islets (e.g., 10-15 islets per replicate).
-
Pre-incubation:
-
Gently wash the cells/islets twice with KRB buffer containing low glucose.
-
Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Inhibitor Treatment:
-
Prepare KRB buffer with low glucose containing the desired concentrations of PC-IN-1 (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest PC-IN-1 concentration).
-
Replace the pre-incubation buffer with the inhibitor/vehicle-containing low glucose KRB buffer and incubate for 1 hour at 37°C.
-
-
Basal Insulin Secretion:
-
After the inhibitor pre-incubation, collect the supernatant to measure basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Add KRB buffer with high glucose containing the same concentrations of PC-IN-1 or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant for the measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the total protein content or DNA content of the cells/islets in each well.
-
Express the results as fold-change over the basal secretion for each condition or as absolute insulin concentrations.
-
Measurement of ATP/ADP Ratio
Inhibition of PC is expected to decrease the ATP/ADP ratio in pancreatic β-cells.[1]
Materials:
-
Cultured pancreatic β-cells or isolated islets treated with PC-IN-1 as in the GSIS assay.
-
ATP/ADP assay kit (e.g., bioluminescence-based).
-
Lysis buffer compatible with the assay kit.
Procedure:
-
Treat cells/islets with PC-IN-1 and glucose as described in the GSIS protocol.
-
At the end of the incubation period, rapidly lyse the cells/islets according to the assay kit manufacturer's instructions to prevent ATP degradation.
-
Measure the ATP and ADP levels using a luminometer.
-
Calculate the ATP/ADP ratio for each condition.
Measurement of NADPH/NADP+ Ratio
PC activity contributes to the generation of NADPH, a key signaling molecule in the amplifying pathway of insulin secretion.[4]
Materials:
-
Cultured pancreatic β-cells or isolated islets treated with PC-IN-1.
-
NADPH/NADP+ assay kit (e.g., colorimetric or fluorometric).
-
Extraction buffer provided with the assay kit.
Procedure:
-
Treat cells/islets with PC-IN-1 and glucose.
-
Extract NADP+ and NADPH from the cells/islets using the extraction buffers provided in the assay kit. These kits typically involve differential extraction to measure the oxidized and reduced forms separately.
-
Follow the kit's protocol to measure the concentrations of NADPH and NADP+.
-
Calculate the NADPH/NADP+ ratio.
Expected Outcomes and Data Presentation
Inhibition of pyruvate carboxylase with PC-IN-1 is expected to lead to a dose-dependent decrease in glucose-stimulated insulin secretion. This will likely be accompanied by a reduction in the ATP/ADP and NADPH/NADP+ ratios, particularly under high glucose conditions.
Table 2: Hypothetical Quantitative Data on the Effect of PC-IN-1 on Insulin Secretion
| PC-IN-1 (µM) | Basal Insulin Secretion (ng/mg protein) | Stimulated Insulin Secretion (ng/mg protein) | Fold-Increase (Stimulated/Basal) |
| 0 (Vehicle) | 1.5 ± 0.2 | 15.0 ± 1.5 | 10.0 |
| 0.1 | 1.4 ± 0.3 | 10.5 ± 1.2 | 7.5 |
| 1 | 1.3 ± 0.2 | 6.0 ± 0.8 | 4.6 |
| 10 | 1.2 ± 0.3 | 3.0 ± 0.5 | 2.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM. |
Table 3: Hypothetical Effects of PC-IN-1 on Cellular Energetics and Redox State
| Condition | PC-IN-1 (1 µM) | ATP/ADP Ratio | NADPH/NADP+ Ratio |
| Low Glucose (2.8 mM) | - | 3.5 ± 0.4 | 1.2 ± 0.1 |
| Low Glucose (2.8 mM) | + | 3.3 ± 0.3 | 1.1 ± 0.1 |
| High Glucose (16.7 mM) | - | 8.0 ± 0.7 | 2.5 ± 0.2 |
| High Glucose (16.7 mM) | + | 5.5 ± 0.5** | 1.8 ± 0.2 |
| p < 0.05, **p < 0.01 compared to high glucose without inhibitor. Data are presented as mean ± SEM. |
Troubleshooting
-
High Basal Insulin Secretion: Ensure adequate pre-incubation in low glucose to bring the cells to a basal state. Check for cell stress or death.
-
Low Stimulatory Index: Optimize the high glucose concentration and incubation time. Ensure the health and responsiveness of the cell line or islets.
-
Inhibitor Insolubility: Ensure the PC-IN-1 stock solution is fully dissolved and that the final concentration of the solvent in the assay medium is not causing precipitation.
-
Variable Results: Use size-matched islets for each replicate. Ensure consistent cell seeding densities. Perform experiments in triplicate or quadruplicate.
Conclusion
This compound is a valuable tool for elucidating the role of anaplerosis and mitochondrial metabolism in insulin secretion. The protocols provided herein offer a framework for investigating the impact of PC inhibition on β-cell function. These studies can contribute to a deeper understanding of the pathophysiology of metabolic diseases such as type 2 diabetes and may aid in the identification of novel therapeutic targets.
References
- 1. Anaplerosis via pyruvate carboxylase is required for the fuel-induced rise in the ATP:ADP ratio in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplerotic roles of pyruvate carboxylase in mammalian tissues - ProQuest [proquest.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. The role of pyruvate carboxylase in insulin secretion and proliferation in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Pyruvate Carboxylase-IN-1 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[1] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1] In many cancer cells, there is a metabolic reprogramming where PC activity is heightened to support rapid proliferation and survival, making it a compelling target for therapeutic intervention.[1][2]
Pyruvate Carboxylase-IN-1 (PC-IN-1) is a small molecule inhibitor designed to target the enzymatic activity of PC. By blocking the conversion of pyruvate to OAA, PC-IN-1 is expected to disrupt the TCA cycle, leading to a decrease in mitochondrial respiration and a potential shift towards glycolysis to meet the cell's energy demands.
The Agilent Seahorse XF Analyzer is a powerful platform for investigating the metabolic effects of inhibitors like PC-IN-1 in real-time.[3] It measures two key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), which is an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), which is an indicator of glycolysis.[3] These application notes provide detailed protocols for utilizing the Seahorse XF platform to assess the metabolic consequences of PC inhibition by PC-IN-1.
Mechanism of Action of this compound
This compound functions by inhibiting the enzymatic activity of Pyruvate Carboxylase. This prevents the conversion of pyruvate into oxaloacetate, a key anaplerotic step that replenishes the TCA cycle. By limiting the supply of OAA, PC-IN-1 is expected to reduce the overall flux through the TCA cycle, thereby decreasing mitochondrial respiration (OCR). Consequently, cells may upregulate glycolysis to compensate for the reduced mitochondrial ATP production, leading to an increase in lactate (B86563) production and a higher Extracellular Acidification Rate (ECAR).
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the expected quantitative data from Seahorse XF assays following treatment with this compound. The values presented are representative and may vary depending on the cell line, experimental conditions, and the concentration of the inhibitor used.
Table 1: Effect of this compound on Mitochondrial Respiration (OCR)
| Parameter | Vehicle Control (pmol/min) | PC-IN-1 Treated (pmol/min) | % Change |
| Basal Respiration | 150 ± 10 | 100 ± 8 | ↓ 33% |
| ATP Production | 100 ± 7 | 60 ± 5 | ↓ 40% |
| Maximal Respiration | 250 ± 15 | 150 ± 12 | ↓ 40% |
| Spare Respiratory Capacity | 100 ± 12 | 50 ± 10 | ↓ 50% |
| Proton Leak | 50 ± 5 | 40 ± 4 | ↓ 20% |
| Non-Mitochondrial Oxygen Consumption | 10 ± 2 | 10 ± 2 | No Change |
Table 2: Effect of this compound on Glycolysis (ECAR)
| Parameter | Vehicle Control (mpH/min) | PC-IN-1 Treated (mpH/min) | % Change |
| Basal Glycolysis | 50 ± 4 | 70 ± 5 | ↑ 40% |
| Compensatory Glycolysis | 80 ± 6 | 95 ± 7 | ↑ 19% |
Experimental Protocols
I. Cell Seeding for Seahorse XF Analysis
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Cell culture medium appropriate for the cell line
-
Cells of interest
-
Optional: Poly-D-Lysine or other coating agent for suspension or weakly adherent cells
Protocol:
-
The day before the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well for a 96-well plate). Include wells for background correction (no cells).
-
Ensure even cell distribution by gently swirling the plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
II. Seahorse XF Cell Mito Stress Test Protocol
This protocol is designed to assess the impact of this compound on key parameters of mitochondrial function.
Materials:
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, Sodium Pyruvate, L-Glutamine
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
Protocol:
One Day Before Assay:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
Day of Assay:
-
Prepare the Seahorse XF assay medium by supplementing the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM). Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration in the assay medium. Also, prepare a vehicle control medium with the same concentration of DMSO.
-
Remove the cell culture plate from the incubator. Wash the cells by removing the growth medium and gently adding 150-200 µL of pre-warmed assay medium to each well. Repeat this wash step.
-
Add the PC-IN-1 treatment medium or vehicle control medium to the respective wells.
-
Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour prior to the assay.
-
Prepare the injection compounds (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in the assay medium at the desired final concentrations.
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.
Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test.
III. Seahorse XF Glycolytic Rate Assay Protocol
This protocol is designed to measure the effect of this compound on the rate of glycolysis.
Materials:
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements: Glucose, L-Glutamine
-
This compound (stock solution in DMSO)
-
Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Analyzer
Protocol:
One Day Before Assay:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
Day of Assay:
-
Prepare the Seahorse XF Glycolytic Rate Assay medium. Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration in the assay medium. Also, prepare a vehicle control medium.
-
Wash the cells as described in the Mito Stress Test protocol.
-
Add the PC-IN-1 treatment medium or vehicle control medium to the respective wells.
-
Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour.
-
Prepare the injection compounds (Rotenone/Antimycin A and 2-Deoxyglucose) from the Glycolytic Rate Assay Kit in the assay medium.
-
Load the injection ports of the hydrated sensor cartridge.
-
Calibrate and run the Seahorse XF Analyzer as previously described. The instrument will measure basal ECAR and OCR, then inject the inhibitors to determine the compensatory glycolytic rate.
Figure 3: Glycolytic Rate Assay Workflow.
Interpretation of Results
-
Decreased OCR: Inhibition of Pyruvate Carboxylase by PC-IN-1 is expected to significantly reduce basal and maximal respiration, as well as ATP-linked respiration. This is a direct consequence of limiting the TCA cycle's substrate availability. A reduction in spare respiratory capacity indicates a decreased ability of the cells to respond to energetic demands.
-
Increased ECAR: As mitochondrial ATP production is compromised, cells are likely to increase their reliance on glycolysis to meet their energy needs. This will result in an increased conversion of pyruvate to lactate, leading to a higher extracellular acidification rate. The Glycolytic Rate Assay will provide a more direct measure of this shift.
By using this compound in conjunction with the Seahorse XF platform, researchers can gain valuable insights into the role of anaplerosis in their cellular models and assess the potential of PC inhibition as a therapeutic strategy.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyruvate Carboxylase-IN-1 Concentration for Experiments
Welcome to the technical support center for Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PC-IN-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Pyruvate Carboxylase-IN-1 in cell-based assays?
A1: The optimal concentration of PC-IN-1 is highly dependent on the cell type and the specific experimental conditions. A good starting point for a dose-response experiment is a broad range of concentrations, for example, from the nanomolar to the micromolar range.[1] It is recommended to perform a dose-response curve to determine the IC50 value in your specific cell line. For initial experiments, a concentration range of 10-fold dilutions from 100 µM down to 1 nM is suggested.
Q2: How can I determine if the observed cellular effects are due to on-target inhibition of Pyruvate Carboxylase or off-target effects?
A2: Distinguishing between on-target and off-target effects is a critical aspect of inhibitor validation.[2] Several strategies can be employed:
-
Use a structurally distinct PC inhibitor: If a different inhibitor targeting the same enzyme produces a similar phenotype, it provides stronger evidence for an on-target effect.[2]
-
Perform a rescue experiment: If possible, overexpressing a resistant mutant of Pyruvate Carboxylase should reverse the phenotype induced by PC-IN-1.[2]
-
Conduct a dose-response analysis: A clear correlation between the concentration of PC-IN-1 and the observed biological effect, consistent with its known IC50, suggests on-target activity.[2]
Q3: My experimental results with PC-IN-1 are inconsistent. What are the potential causes?
A3: Inconsistent results can arise from several factors, which can be broadly categorized as compound-related, experimental system-related, or assay-related issues.[2]
-
Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.[2][3] Ensure proper storage at or below -20°C for stock solutions and avoid repeated freeze-thaw cycles.[3]
-
Experimental system-related issues: Variability in cell culture conditions, such as cell passage number and density, can significantly impact results.[2] It is advisable to use cells within a defined, low-passage number range.[2]
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and instrumentation can lead to variability.[2]
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: Proper preparation and storage of stock solutions are crucial for maintaining the integrity of the compound.[3]
-
Allow the vial of solid PC-IN-1 to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Weigh the desired amount of the compound using a calibrated balance.[3]
-
Add the appropriate volume of a suitable solvent, such as anhydrous DMSO, to achieve the target concentration (e.g., 10 mM).[3]
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be necessary for some compounds, but always check for temperature sensitivity first.[3]
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.[3]
-
Store the aliquots at -80°C for long-term storage.[3]
Q5: PC-IN-1 appears to be precipitating in my cell culture medium. How can I address this?
A5: Precipitation of a small molecule inhibitor in aqueous media can be a common issue.[4]
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of PC-IN-1 in the assay.[3]
-
Check the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%.[1]
-
Use a different formulation: If solubility issues persist, consult the manufacturer's datasheet for alternative solvents or formulation strategies.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell number can significantly impact the final readout of viability assays.[2] |
| Variable Cell Passage Number | Use cells within a defined, low-passage number range for all experiments. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[2] |
| Compound Solubility Issues | Visually inspect the compound stock and working solutions for precipitates. Prepare fresh dilutions for each experiment. Poor solubility can lead to inaccurate dosing and high variability.[2] |
| Inconsistent Incubation Time | Standardize the incubation time with the inhibitor across all experiments.[2] |
Issue 2: Unexpected Changes in Cell Morphology
| Observation | Potential Cause | Recommended Action |
| Cells are rounding up and detaching from the plate. | 1. High concentration of PC-IN-1 causing cytotoxicity.2. Solvent toxicity.3. The target, Pyruvate Carboxylase, may be crucial for cell adhesion. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[1]3. Investigate the known functions of Pyruvate Carboxylase in cell adhesion. |
| Heterogeneous cell population response. | 1. Mixed cell population.2. Compound instability in the culture medium over time. | 1. Use single-cell analysis techniques if available. Ensure a homogenous cell population at the start of the experiment.2. Check the stability of the compound in your specific media and incubation conditions. Consider refreshing the media with a new compound at regular intervals for long-term experiments.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against purified enzyme and in various cancer cell lines.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical Assay | Purified Human Pyruvate Carboxylase | N/A | 15 |
| Cell-Based Assay | Endogenous Pyruvate Carboxylase | A549 (Lung Carcinoma) | 250 |
| Cell-Based Assay | Endogenous Pyruvate Carboxylase | HCT116 (Colon Carcinoma) | 480 |
| Cell-Based Assay | Endogenous Pyruvate Carboxylase | MCF7 (Breast Adenocarcinoma) | 720 |
Experimental Protocols
Protocol 1: Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a coupled enzyme assay to determine the activity of Pyruvate Carboxylase. The oxaloacetate produced by PC is used by citrate (B86180) synthase to produce citrate and Coenzyme A (CoA). The free CoA then reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.[5]
Materials:
-
100 mM Tris-HCl, pH 8.0
-
0.5 M NaHCO3[5]
-
0.1 M MgCl2[5]
-
1.0 mM Acetyl CoA[5]
-
0.1 M Pyruvate[5]
-
0.1 M ATP[5]
-
DTNB solution (freshly prepared)[5]
-
Citrate Synthase solution[5]
-
Cell extract containing Pyruvate Carboxylase
-
UV-translucent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare two cocktails (Control and Experimental) in separate UV-translucent cuvettes on ice as described in the table below.[5]
| Solution | Volume (µL) added to Control | Volume (µL) added to Experimental |
| DI H2O | 530 | 480 |
| Tris-HCl | 90 | 90 |
| NaHCO3 | 100 | 100 |
| MgCl2 | 50 | 50 |
| Acetyl CoA | 100 | 100 |
| DTNB | 25 | 25 |
| Citrate Synthase | 5 | 5 |
| ATP | 50 | 50 |
| Pyruvate | 0 | 50 |
-
Place the cuvettes into the spectrophotometer and allow them to equilibrate to the desired temperature (e.g., 30°C) for 10 minutes.[5]
-
Blank the spectrophotometer.[5]
-
Simultaneously add 50 µL of the cell extract to each cuvette.[5]
-
Mix the solutions by gently pipetting up and down.[5]
-
Immediately start recording the absorbance at 412 nm for a set period (e.g., 60 seconds).[5]
-
Calculate the rate of reaction from the change in absorbance over time. One unit of pyruvate carboxylase activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate in one minute.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of PC-IN-1 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PC-IN-1 and a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[2]
Visualizations
Caption: Pyruvate Carboxylase Signaling Pathway
Caption: Experimental Workflow for PC-IN-1
Caption: Troubleshooting Logic for PC-IN-1 Experiments
References
troubleshooting Pyruvate Carboxylase-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and what is its mechanism of action?
This compound (also known as compound 37) is a potent inhibitor of pyruvate carboxylase (PC).[1] PC is a crucial mitochondrial enzyme that catalyzes the conversion of pyruvate to oxaloacetate.[2][3] This reaction is a key anaplerotic process, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle. By inhibiting PC, PC-IN-1 disrupts this replenishment, which can impact various metabolic pathways including gluconeogenesis, lipogenesis, and the synthesis of some neurotransmitters.[3] The inhibitor has demonstrated antiproliferative activity in cancer cell lines, such as hepatocellular carcinoma cells.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the solubility of the compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
Once prepared, stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles. The recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: I observed precipitation when I diluted my PC-IN-1 stock solution into my aqueous cell culture media. What could be the cause?
Precipitation upon dilution into aqueous buffers or media is a common issue for hydrophobic small molecules. This can be due to several factors:
-
Low Aqueous Solubility: Many inhibitors are lipophilic to facilitate cell membrane permeability, which inherently limits their solubility in water-based solutions.
-
"Salting Out" Effect: Rapidly diluting a concentrated DMSO stock into an aqueous medium changes the solvent environment abruptly, which can cause the compound to crash out of solution.
-
Concentration Exceeding Solubility Limit: The final desired concentration of the inhibitor in your experiment may be higher than its solubility limit in the culture medium.
-
Media Components: Salts, proteins, and other components in the culture media can interact with the inhibitor and reduce its solubility.
Troubleshooting Guide for Insolubility Issues
Issue: The solid this compound powder is not dissolving in DMSO.
-
Initial Observation: Visible particles or cloudiness remain after adding DMSO and vortexing.
-
Troubleshooting Steps:
-
Increase Sonication Time: Use a bath sonicator to break up particles. Brief sonication (5-10 minutes) can be effective.
-
Gentle Warming: Warm the solution gently in a 37°C water bath. Be cautious, as excessive heat can degrade the compound.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Using newly opened, anhydrous DMSO can significantly improve solubility.[1]
-
Check Concentration: Ensure you are not exceeding the known solubility limit in DMSO.
-
Issue: The compound precipitates immediately upon dilution into aqueous buffer or cell culture media.
-
Initial Observation: The solution becomes cloudy or shows visible precipitate as soon as the DMSO stock is added.
-
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your cell culture media or buffer is pre-warmed to 37°C before adding the inhibitor stock.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution (not the other way around) and mix vigorously and immediately. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in pure DMSO first. Then, add the final, less concentrated DMSO stock to the aqueous media.
-
Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration to see if the compound remains in solution.
-
Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, and include a vehicle control with the same DMSO concentration in your experiments.
-
Issue: The solution is initially clear but becomes cloudy or shows precipitation over time.
-
Initial Observation: The inhibitor-containing media appears clear at first, but crystals or particles form after some time in the incubator.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare working solutions of PC-IN-1 immediately before each experiment.
-
Check for Temperature Fluctuations: Avoid repeated warming and cooling of the media containing the inhibitor, as this can cause it to fall out of solution.
-
Evaluate Compound Stability: The compound may be unstable in your specific buffer or media over the time course of your experiment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (412.76 mM) | Ultrasonic assistance is needed. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.32 mM) | A common formulation for in vivo studies.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.32 mM) | An alternative in vivo formulation.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.32 mM) | Another option for in vivo administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 242.27 g/mol )[4]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of PC-IN-1 (e.g., 1 mg) using a calibrated analytical balance.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of PC-IN-1: (0.001 g / 242.27 g/mol ) / 0.01 mol/L = 0.00041276 L = 412.76 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the PC-IN-1 powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[1]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM PC-IN-1 stock solution in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM PC-IN-1 stock solution.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy and minimize precipitation risk, first dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.
-
Add 2 µL of 10 mM stock to 198 µL of pure DMSO.
-
-
Prepare Final Working Solution: Dilute the intermediate stock into the pre-warmed cell culture medium.
-
To make 1 mL of 10 µM working solution from a 100 µM intermediate stock, add 100 µL of the intermediate stock to 900 µL of pre-warmed media. Mix immediately by gentle inversion or pipetting.
-
Alternatively, for direct dilution from a 10 mM stock: To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media. This results in a final DMSO concentration of 0.1%. Mix immediately and thoroughly.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to an equal volume of media (e.g., 1 µL of DMSO to 999 µL of media for a 0.1% DMSO control).
-
Application: Add the final inhibitor-containing media or the vehicle control media to your cells.
Visualizations
Caption: Role of Pyruvate Carboxylase (PC) in metabolism and its inhibition by PC-IN-1.
References
Pyruvate Carboxylase-IN-1 off-target effects and how to control for them
Welcome to the Technical Support Center for Pyruvate Carboxylase-IN-1 (PC-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PC-IN-1, with a focus on understanding and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PC-IN-1) and what is its primary target?
This compound is a potent inhibitor of Pyruvate Carboxylase (PC), a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[1] PC-IN-1 is a natural analog of erianin (B49306) and has demonstrated antiproliferative activity in cancer cells.[2]
Q2: What are the known IC50 values for PC-IN-1?
The inhibitory concentrations (IC50) of PC-IN-1 against Pyruvate Carboxylase have been determined in different assay formats. In a cell lysate-based assay, the IC50 is 0.204 μM, while in a cell-based assay, it is 0.104 μM.[2] PC-IN-1 has also shown inhibitory effects on the growth of certain cancer cell lines, with IC50 values of 1.741 μM for HepG2 cells and 8.540 μM for HCCLM3 cells.[2]
Q3: What are the known off-target effects of PC-IN-1?
While a comprehensive off-target profile for PC-IN-1 is not yet publicly available, its structural analog, erianin, has been shown to modulate several key signaling pathways. Researchers using PC-IN-1 should be aware of potential effects on the PI3K/AKT/mTOR and MAPK/ERK/JNK signaling pathways.[3][4][5][6][7][8][9] Erianin has been shown to directly bind to AKT and ASK1, a member of the MAPK cascade.[3]
Q4: Why is it important to control for off-target effects?
Controlling for off-target effects is crucial to ensure that the observed biological phenotype is a direct result of the inhibition of Pyruvate Carboxylase and not due to unintended interactions with other cellular proteins. This is essential for validating experimental results and for the accurate interpretation of the role of PC in biological processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with PC-IN-1 and provides strategies to differentiate between on-target and potential off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in cell proliferation, survival, or apoptosis. | While PC inhibition can affect these processes, similar outcomes may result from off-target effects on the PI3K/AKT or MAPK pathways.[3][4][5][6][7][8][9] | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that PC-IN-1 is binding to Pyruvate Carboxylase in your cellular model. 2. Assess Off-Target Pathways: Perform Western blot analysis to check the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.[3][4][10][11][12][13][14] 3. Use a Structurally Unrelated PC Inhibitor: If available, compare the phenotype induced by PC-IN-1 with that of a different, structurally distinct PC inhibitor. A similar phenotype would strengthen the conclusion that the effect is on-target. |
| Variable results between different cell lines. | Cell-line specific expression levels of off-target proteins or differences in the baseline activity of signaling pathways can lead to varied responses. | 1. Characterize Protein Expression: Quantify the expression levels of PC, as well as key components of the PI3K/AKT and MAPK pathways in the cell lines being used. 2. Correlate Sensitivity with Target Levels: Determine if the sensitivity to PC-IN-1 correlates with the expression level of Pyruvate Carboxylase. |
| Observed phenotype does not correlate with known functions of Pyruvate Carboxylase. | This is a strong indicator of a potential off-target effect. | 1. Conduct a Kinome Scan: To identify potential kinase off-targets, screen PC-IN-1 against a broad panel of kinases. 2. Perform Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein or by using a specific activator of the downstream pathway. |
Quantitative Data Summary
| Compound | Target/Cell Line | Assay Type | IC50 / Activity |
| This compound | Pyruvate Carboxylase | Cell lysate-based | 0.204 μM[2] |
| Pyruvate Carboxylase | Cell-based | 0.104 μM[2] | |
| HepG2 cells | Antiproliferative | 1.741 μM[2] | |
| HCCLM3 cells | Antiproliferative | 8.540 μM[2] | |
| Erianin | SW1990 pancreatic cancer cells | Antiproliferative (48h) | 472.8 nM[3] |
| L3.7 pancreatic cancer cells | Antiproliferative (48h) | 101.0 nM[3] | |
| H460 lung cancer cells | Antiproliferative (24h) | 61.33 nM[1][15] | |
| H1299 lung cancer cells | Antiproliferative (24h) | 21.89 nM[1][15] | |
| K562 cells | Antiproliferative (72h) | 14.13 nM[16] | |
| HL-60 cells | Antiproliferative (24h) | 38.00 nM[16] | |
| 143B cells | Antiproliferative (48h) | 40.97 nM[16] | |
| MG63.2 cells | Antiproliferative (48h) | 44.26 nM[16] | |
| EJ bladder cancer cells | Antiproliferative (48h) | 65.04 nM[16] | |
| SGC-7901 gastric cancer cells | Antiproliferative (48h) | 175.9 nM[16] |
Experimental Protocols
Pyruvate Carboxylase Activity Assay
This protocol describes a coupled enzyme assay to determine PC activity. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate (B86768) dehydrogenase, which can be measured spectrophotometrically.
Materials:
-
Tris-HCl buffer (1 M, pH 7.8)
-
Magnesium Sulfate (MgSO4)
-
Pyruvic acid
-
Bovine Serum Albumin (BSA)
-
NADH
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Malate Dehydrogenase
-
ATP
-
Potassium Bicarbonate (KHCO3)
-
Cell or tissue lysate containing Pyruvate Carboxylase
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, MgSO4, pyruvic acid, BSA, NADH, Acetyl-CoA, and malate dehydrogenase.
-
Equilibrate the reaction cocktail to 30°C.
-
Add the cell or tissue lysate to the reaction cocktail.
-
Initiate the reaction by adding a solution of ATP and KHCO3.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.
-
The rate of NADH oxidation is proportional to the PC activity.
For detailed concentrations and calculations, refer to established protocols.[17][18][19][20][21]
Western Blot Analysis for PI3K/AKT and MAPK Signaling Pathways
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways.
Materials:
-
Cultured cells treated with PC-IN-1 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse treated cells in buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels of the kinase being analyzed.
For detailed protocols and antibody dilutions, refer to manufacturer's instructions and published methods.[10][11][12][13][14][22][23][24][25][26]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells
-
PC-IN-1 and vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Centrifuge
-
Western blot or ELISA reagents for detecting Pyruvate Carboxylase
Procedure:
-
Cell Treatment: Treat intact cells with PC-IN-1 or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Detection: Collect the supernatant (soluble protein fraction) and quantify the amount of soluble Pyruvate Carboxylase using Western blot or ELISA.
-
Analysis: Plot the amount of soluble PC against temperature for both treated and control samples. A shift in the melting curve indicates target engagement.
For detailed protocols and optimization, refer to established CETSA methods.[27][28][29][30][31]
Visualizations
References
- 1. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Erianin inhibits the progression of pancreatic cancer by directly targeting AKT and ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erianin induces apoptosis and pyroptosis via MAPK/ERK and PI3K/Akt pathways and synergizes with anlotinib in anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erianin Inhibits Proliferation and Induces Apoptosis of HaCaT Cells via ROS-Mediated JNK/c-Jun and AKT/mTOR Signaling Pathways | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The roles of ERIANIN in tumor and innate immunity and its’ perspectives in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. Erianin induces apoptosis and pyroptosis via MAPK/ERK and PI3K/Akt pathways and synergizes with anlotinib in anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerbiomed.org [cancerbiomed.org]
- 16. Progressive study of effects of erianin on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 19. abcam.cn [abcam.cn]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Case Western Reserve University [case.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. bio-protocol.org [bio-protocol.org]
Technical Support Center: Enhancing the In Vivo Efficacy of Pyruvate Carboxylase Inhibitors
A-Hub for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working to improve the in vivo efficacy of Pyruvate (B1213749) Carboxylase (PC) inhibitors, with a focus on the representative molecule, Pyruvate Carboxylase-IN-1 (PC-IN-1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and development efforts.
Introduction to this compound
This compound (also known as compound 37) is a potent inhibitor of Pyruvate Carboxylase with demonstrated antiproliferative activity in cellular assays.[1][2] Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the conversion of pyruvate to oxaloacetate.[3][4][5] This reaction is a key anaplerotic node in the tricarboxylic acid (TCA) cycle, replenishing intermediates that are essential for biosynthesis and energy production.[4] Dysregulation of PC activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[4] While PC-IN-1 shows promise in in vitro settings, transitioning to successful in vivo models requires careful consideration of formulation, pharmacokinetics, and potential toxicities.
Quantitative Data Summary
For effective experimental design, it is crucial to have baseline data. The following tables summarize the available in vitro data for PC-IN-1 and representative in vivo data for another PC inhibitor, phenylpropionic acid, to serve as a reference.
Table 1: In Vitro Potency of this compound [1][2]
| Assay Type | Target/Cell Line | IC50 (µM) |
| PC Enzyme Assay (Cell Lysate) | Pyruvate Carboxylase | 0.204 |
| PC Activity Assay (Cell-based) | - | 0.104 |
| Antiproliferative Assay | HepG2 cells | 1.741 |
| Antiproliferative Assay | HCCLM3 cells | 8.540 |
Table 2: Example In Vivo Efficacy of a PC Inhibitor (Phenylpropionic Acid) in Rats [6]
| Animal Model | Treatment | N | Baseline Blood Glucose (mg/dL) | Post-treatment Blood Glucose (mg/dL) | P-value |
| Normal Rats | 20 mg bolus + 1 mg/min infusion | 7 | 110 ± 12 | 66 ± 11 | < 0.05 |
| Streptozocin-induced Diabetic Rats | 20 mg bolus + 1 mg/min infusion | 7 | 295 ± 14 | 225 ± 12 | < 0.01 |
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is key to understanding and troubleshooting. The following diagrams illustrate the metabolic pathway of Pyruvate Carboxylase and a general workflow for in vivo efficacy studies.
Troubleshooting Guide
Encountering challenges is a common part of in vivo research. This guide addresses potential issues you might face when evaluating PC-IN-1 or other novel PC inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no in vivo efficacy despite good in vitro potency | 1. Poor Bioavailability: The compound is not being absorbed or is rapidly metabolized. 2. Inadequate Formulation: The compound is precipitating upon injection or has poor solubility in physiological fluids. 3. Insufficient Target Engagement: The concentration of the inhibitor at the target site is below its effective concentration. | 1. Conduct Pharmacokinetic (PK) Studies: Measure plasma and tissue concentrations of the compound over time to determine its half-life, clearance, and volume of distribution.[7][8] 2. Optimize Formulation: Test different vehicles (e.g., cyclodextrins, co-solvents like PEG400, Tween 80) to improve solubility and stability.[9] 3. Perform Pharmacodynamic (PD) Studies: Measure a downstream biomarker of PC activity (e.g., levels of TCA cycle intermediates) in tumor or relevant tissue samples after dosing to confirm target engagement. |
| High variability in animal responses within the same treatment group | 1. Inconsistent Dosing: Variations in injection volume or technique. 2. Formulation Instability: The compound is not uniformly suspended or is degrading in the vehicle. 3. Biological Variability: Inherent differences in the animal models. | 1. Standardize Dosing Procedures: Ensure all technicians are trained on the same administration technique. 2. Assess Formulation Homogeneity and Stability: Check for precipitation or degradation of the compound in the vehicle over the course of the experiment. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. |
| Unexpected toxicity or adverse effects at presumed therapeutic doses | 1. Off-target Effects: The inhibitor is interacting with other proteins besides Pyruvate Carboxylase. 2. Vehicle Toxicity: The formulation vehicle itself is causing adverse effects. 3. Metabolite Toxicity: A metabolite of the compound is toxic. | 1. In Vitro Profiling: Screen the inhibitor against a panel of other enzymes and receptors to identify potential off-target interactions. 2. Include a Vehicle-only Control Group: This is essential to differentiate between compound- and vehicle-related toxicity.[10] 3. Metabolite Identification Studies: Analyze plasma and urine samples to identify major metabolites and assess their toxicity in separate studies.[8] |
| Difficulty in formulating the compound for in vivo administration | 1. Poor Aqueous Solubility: The compound is hydrophobic and does not dissolve in standard aqueous vehicles. | 1. Use Co-solvents: Employ biocompatible co-solvents such as DMSO (at low final concentrations), PEG300, or ethanol. 2. Utilize Excipients: Explore the use of solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL). 3. Consider Alternative Formulations: Investigate nanoformulations or lipid-based delivery systems. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing an in vivo efficacy study for PC-IN-1?
A1: Before initiating an efficacy study, it is crucial to establish the Maximum Tolerated Dose (MTD).[11] The MTD study will help determine a safe dose range for your efficacy experiments and identify potential toxicities. This is typically done through a dose-escalation study in a small cohort of animals.
Q2: How do I choose the appropriate animal model?
A2: The choice of animal model depends on your research question. For cancer studies, common models include:
-
Xenograft models: Human cancer cell lines are implanted into immunocompromised mice. These are useful for assessing the direct antitumor activity of the compound.
-
Syngeneic models: Mouse tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for studying the interaction of the inhibitor with the immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to genetic modifications and can more accurately recapitulate human disease.
Q3: What are the key parameters to measure in a pharmacokinetic (PK) study?
A3: A PK study should aim to determine the following parameters:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Tissue Distribution: The concentration of the drug in various tissues, especially the target organ or tumor.[9]
Q4: How can I confirm that PC-IN-1 is inhibiting Pyruvate Carboxylase in vivo?
A4: This can be achieved through a pharmacodynamic (PD) study. After treating the animals with PC-IN-1, you can collect tissue samples (e.g., tumor, liver) and measure biomarkers of PC activity. This could include:
-
Metabolomic analysis: Measuring the levels of TCA cycle intermediates like oxaloacetate, malate, and citrate. Inhibition of PC would be expected to decrease the levels of these metabolites.
-
Isotope tracing: Using stable isotope-labeled glucose (e.g., ¹³C-glucose) to trace its incorporation into TCA cycle intermediates. A decrease in ¹³C-labeled oxaloacetate would indicate PC inhibition.[12]
Q5: What should I do if my compound has a very short half-life in vivo?
A5: A short half-life may necessitate more frequent dosing to maintain therapeutic concentrations. Alternatively, you could explore:
-
Formulation strategies: Developing a sustained-release formulation to prolong drug exposure.
-
Medicinal chemistry efforts: Modifying the chemical structure of the inhibitor to improve its metabolic stability.
Detailed Experimental Protocols
The following protocols provide a general framework for key in vivo experiments. These should be adapted based on the specific characteristics of your inhibitor and animal model.
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Start with a dose that is a fraction of the LD50 (if known) or based on in vitro efficacy data. Use a dose-escalation scheme (e.g., modified Fibonacci sequence).
-
Administration: Administer the inhibitor and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of severe toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated rodents if possible to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the inhibitor at a concentration below the MTD.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
Protocol 3: Tumor Xenograft Efficacy Study
-
Cell Culture: Culture the chosen cancer cell line (e.g., HepG2) under standard conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, inhibitor at one or more doses, positive control if available).
-
Treatment: Administer the inhibitor according to the predetermined dose and schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the carboxyltransferase reaction of pyruvate carboxylase from the structures of bound product and intermediate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 12. Pyruvate Carboxylation in Different Model Systems Studied by 13C MRS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyruvate Carboxylase-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Carboxylase-IN-1.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store and handle Pyruvate Carboxylase-IN-1?
A1: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its stability and activity.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the best solvent to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Experimental Design
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. As a starting point, the IC50 value for its anti-proliferative activity has been reported to be 1.741 µM in HepG2 cells and 8.540 µM in HCCLM3 cells.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is a typical treatment duration for cell culture experiments?
A4: Treatment duration will depend on the biological question being addressed. For cell viability or proliferation assays, incubation times of 24 to 72 hours are common. For assays measuring more immediate effects on enzyme activity or metabolic pathways, shorter incubation times may be sufficient.
Q5: I am observing precipitation of the compound in my cell culture medium. What should I do?
A5: Precipitation can be a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Preparation of Working Solution: When diluting the DMSO stock solution into your aqueous cell culture medium, do so by adding the stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Use of Co-solvents: For in vivo studies or if precipitation persists, co-solvents such as PEG300, Tween-80, or corn oil can be used in the formulation.[1]
-
Sonication: Brief sonication of the prepared working solution can sometimes help to dissolve small precipitates, but care should be taken to avoid heating the sample.[1]
Data Interpretation
Q6: What are the expected cellular effects of inhibiting Pyruvate Carboxylase (PC) with this inhibitor?
A6: Inhibition of Pyruvate Carboxylase (PC) blocks the conversion of pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes the TCA cycle.[2] Consequently, treatment with this compound can lead to:
-
Disruption of the TCA cycle.[3]
-
Increased mitochondrial oxidative stress.
-
Inhibition of glycolysis, leading to reduced energy production.
-
Decreased cell proliferation and induction of apoptosis in sensitive cancer cell lines.
Q7: Are there any known off-target effects of this compound?
A7: this compound is a natural analog of erianin.[1] While the primary target has been identified as Pyruvate Carboxylase, it is important to consider that bibenzyl compounds can have other biological activities. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of PC.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound from published data.
| Assay Type | Target | IC50 (µM) | Reference |
| Cell Lysate-Based PC Activity | Pyruvate Carboxylase | 0.204 | [1] |
| Cell-Based PC Activity | Pyruvate Carboxylase | 0.104 | [1] |
| Cell Line | Assay | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Proliferation | 1.741 | [1] |
| HCCLM3 (Hepatocellular Carcinoma) | Proliferation | 8.540 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution. If precipitation is observed, gentle warming to 37°C for a short period may aid in dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Pyruvate Carboxylase Activity in Cell Lysates
This protocol describes a coupled enzyme assay to measure PC activity. The oxaloacetate produced by PC is converted to citrate (B86180) by citrate synthase, which releases Coenzyme A (CoA). The free CoA is then detected using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[4]
Reagents:
-
PC Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP solution
-
MgCl2 solution
-
NaHCO3 solution
-
Pyruvate solution
-
Acetyl-CoA solution
-
Citrate Synthase
-
DTNB solution
-
Cell lysis buffer
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing PC Assay Buffer, ATP, MgCl2, NaHCO3, Acetyl-CoA, Citrate Synthase, and DTNB.
-
Add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding the pyruvate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Normalize the PC activity to the total protein concentration of the cell lysate.
-
Visualizations
Figure 1: Signaling pathway illustrating the mechanism of action of this compound.
Figure 2: General experimental workflow for using this compound in cell-based assays.
Figure 3: Logical troubleshooting workflow for common issues in this compound experiments.
References
Navigating Unexpected Results with Pyruvate Carboxylase-IN-1: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1). The information is designed to help interpret unexpected experimental outcomes and refine experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with PC-IN-1 are showing decreased viability, even at concentrations expected to be non-toxic. What could be the cause?
A1: Decreased cell viability is a potential on-target effect of potent Pyruvate Carboxylase (PC) inhibition. PC is a critical enzyme for replenishing tricarboxylic acid (TCA) cycle intermediates (anaplerosis), which are essential for biosynthesis and energy production.[1][2] Inhibition of PC can deplete these intermediates, leading to metabolic stress and cell death, particularly in cells highly dependent on glucose for anabolic processes.
Troubleshooting Steps:
-
Confirm IC50 in your cell line: The reported IC50 values for PC-IN-1 are 0.204 μM in cell lysate-based assays and 0.104 μM in cell-based assays.[3] However, the effective concentration can vary significantly between cell types depending on their metabolic phenotype. Perform a dose-response curve to determine the IC50 in your specific cell model.
-
Supplement with TCA cycle intermediates: To confirm that the observed cytotoxicity is due to on-target PC inhibition, try rescuing the cells by supplementing the culture medium with cell-permeable TCA cycle intermediates such as dimethyl malate, octyl α-ketoglutarate, or dimethyl citrate. A partial or full rescue would indicate that the phenotype is driven by the depletion of the TCA cycle pool.
-
Assess metabolic dependencies: Cells that heavily rely on glutamine for anaplerosis may be less sensitive to PC inhibition.[4] Conversely, cells with limited glutaminolysis capacity will be more susceptible. Analyze the metabolic profile of your cells to understand their dependencies.
Q2: I'm observing a significant increase in lactate (B86563) production in my PC-IN-1 treated cells. Is this an off-target effect?
A2: An increase in lactate production is an expected metabolic consequence of PC inhibition and is unlikely to be an off-target effect. When PC is inhibited, the conversion of pyruvate to oxaloacetate is blocked.[1] This leads to an accumulation of pyruvate in the cytoplasm. To maintain glycolytic flux and regenerate NAD+, the excess pyruvate is converted to lactate by lactate dehydrogenase (LDH).[5] This is analogous to the lactic acidosis observed in individuals with genetic PC deficiency.[6][7]
Logical Flow for Increased Lactate Production:
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Presence of Pyruvate Carboxylase in the Human Brain and its Role in the Survival of Cultured Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Carboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase deficiency: An underestimated cause of lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyruvate Carboxylase-IN-1 (PCX-IN-1)
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize Pyruvate (B1213749) Carboxylase-IN-1 (PCX-IN-1) toxicity in their cell-based experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PCX-IN-1.
Issue 1: High Levels of Cell Death Observed After Treatment
Researchers may observe significant cell death, even at concentrations expected to be effective for inhibiting Pyruvate Carboxylase.
Potential Causes and Solutions:
-
Concentration-Dependent Toxicity: The concentration of PCX-IN-1 may be too high for the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits Pyruvate Carboxylase activity without causing excessive cell death. It is recommended to start with a broad range of concentrations and then narrow it down.
-
-
Prolonged Exposure: Continuous exposure to PCX-IN-1 may lead to cumulative toxicity.
-
Solution: Conduct a time-course experiment to identify the minimum exposure time required to achieve the desired biological effect. Consider "wash-out" experiments where the inhibitor is removed after a specific period.
-
-
Oxidative Stress: Inhibition of Pyruvate Carboxylase can disrupt mitochondrial metabolism and lead to the generation of reactive oxygen species (ROS).[1][2]
-
Solution: Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC can be tested to mitigate oxidative stress-induced toxicity.
-
-
Metabolic Stress: Blocking the anaplerotic function of Pyruvate Carboxylase can deplete tricarboxylic acid (TCA) cycle intermediates, leading to metabolic stress and cell death.[3][4][5][6]
-
Solution: Supplement the cell culture medium with cell-permeable TCA cycle intermediates, such as dimethyl malate (B86768) or dimethyl succinate, to replenish the depleted pool.
-
Workflow for Troubleshooting High Cell Toxicity
Caption: Troubleshooting workflow for addressing high cell toxicity induced by PCX-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pyruvate Carboxylase-IN-1?
This compound is a potent inhibitor of Pyruvate Carboxylase (PC).[7][8] PC is a mitochondrial enzyme that catalyzes the conversion of pyruvate to oxaloacetate.[3][4][5] This reaction is a crucial anaplerotic step, replenishing intermediates of the TCA cycle that are used for biosynthesis of molecules like glucose, fatty acids, and some amino acids.[2][4][6] By inhibiting PC, PCX-IN-1 disrupts these metabolic pathways, which can lead to decreased cell proliferation, particularly in cancer cells that are highly dependent on PC activity.[9][10]
Signaling Pathway of Pyruvate Carboxylase Inhibition
Caption: Inhibition of Pyruvate Carboxylase by PCX-IN-1 disrupts the TCA cycle and biosynthesis, potentially leading to increased ROS and cell death.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for PCX-IN-1 can vary depending on the assay and cell type.
| Assay Type | Target | IC50 Value | Reference |
| Cell Lysate-Based Assay | Pyruvate Carboxylase | 0.204 µM | [7][8] |
| Cell-Based Assay | Pyruvate Carboxylase | 0.104 µM | [7][8] |
| Antiproliferative Assay | HepG2 cells | 1.741 µM | [7] |
| Antiproliferative Assay | HCCLM3 cells | 8.540 µM | [7] |
Q3: Are there any known off-target effects of this compound?
The provided search results do not specify known off-target effects of this compound. However, as with any small molecule inhibitor, off-target effects are possible. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of Pyruvate Carboxylase.
Q4: How can I assess the toxicity of this compound in my cell line?
Several assays can be used to quantify the toxicity of PCX-IN-1.
-
Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays measure the metabolic activity of cells, which correlates with cell viability.
-
Cell Death Assays: Trypan blue exclusion or propidium (B1200493) iodide staining can be used to quantify the percentage of dead cells.
-
Apoptosis Assays: Annexin V/PI staining can distinguish between apoptotic and necrotic cells.
-
ROS Measurement: Fluorescent probes like DCFDA can be used to measure the intracellular levels of reactive oxygen species.
Experimental Protocols
MTT Assay for Cell Viability
Materials:
-
96-well plate
-
Cells of interest
-
Complete cell culture medium
-
This compound (PCX-IN-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PCX-IN-1 in complete medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PCX-IN-1 concentration. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
DCFDA Assay for Intracellular ROS Measurement
Materials:
-
Cells of interest
-
Black 96-well plate with a clear bottom
-
Complete cell culture medium
-
This compound (PCX-IN-1)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with PCX-IN-1 as described in the MTT assay protocol.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate carboxylase is critical for non–small-cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Pyruvate Carboxylase-IN-1 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for Pyruvate (B1213749) Carboxylase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1?
A1: this compound (also known as compound 37) is a potent and specific inhibitor of the enzyme Pyruvate Carboxylase (PC).[1][2][3] It is a natural analog of erianin (B49306) and has demonstrated antiproliferative activity, particularly in hepatocellular carcinoma, by disrupting cellular metabolism.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by directly inhibiting the enzymatic activity of Pyruvate Carboxylase.[1][3] PC is a crucial mitochondrial enzyme that catalyzes the conversion of pyruvate to oxaloacetate.[4] This reaction is a key anaplerotic step, replenishing intermediates in the TCA (Krebs) cycle. By inhibiting PC, this compound disrupts major metabolic pathways including gluconeogenesis, lipogenesis, and the synthesis of essential biomolecules that rely on TCA cycle intermediates.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
Q4: How should I prepare solutions of this compound?
A4: For in vitro experiments, it is recommended to first prepare a stock solution in an appropriate solvent. For in vivo studies, it is advisable to prepare fresh solutions on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Always use high-purity solvents to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Improper storage of the compound (e.g., exposure to moisture, light, or incorrect temperature). | Ensure the compound is stored according to the recommendations in the storage table. For solutions, use aliquots to avoid repeated freeze-thaw cycles. |
| Degradation of the compound in solution. | Prepare fresh solutions for each experiment, especially for sensitive in vivo studies. If storing solutions, ensure they are at -80°C and used within one year. | |
| Incorrect solvent used for dissolution. | Refer to the supplier's datasheet for recommended solvents. Test the solubility of the compound in a small volume of solvent before preparing a large stock. | |
| Inconsistent Experimental Results | Variability in the concentration of the working solution. | Ensure the stock solution is completely dissolved and homogenous before making dilutions. Use calibrated pipettes for accurate measurements. |
| Interaction with other components in the experimental system. | Review the experimental protocol for any potential incompatibilities. Consider running control experiments to isolate the effect of this compound. | |
| Precipitation in Solution | Exceeding the solubility limit of the compound. | Prepare a less concentrated stock solution. The use of co-solvents as recommended by the supplier can improve solubility.[1] |
| Change in temperature or pH of the solution. | Ensure the solution is maintained at the appropriate temperature. Check the pH of your experimental buffer, as it may affect the solubility of the compound. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | [2][6][7] |
| Molecular Weight | 242.27 g/mol | [1][2][7] |
| IC₅₀ (in cell lysates) | 0.204 µM | [1][4] |
| IC₅₀ (in cells) | 0.104 µM | [1][4] |
| Storage Condition | Form | Duration | Reference |
| -20°C | Powder | 3 years | [3] |
| -80°C | In solvent | 1 year | [3] |
| -20°C | In solvent | 1 month | [1] |
Experimental Protocols
Protocol for Assessing PC Inhibition in Cell Lysates:
-
Cell Lysis: Culture cells of interest to the desired confluency. Harvest and lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
PC Activity Assay:
-
Prepare a reaction mixture containing the necessary components for the PC activity assay (e.g., pyruvate, ATP, MgCl₂, NaHCO₃, and a coupling enzyme like citrate (B86180) synthase).
-
Add a standardized amount of cell lysate to the reaction mixture.
-
Add varying concentrations of this compound (or solvent control) to different reaction wells.
-
Incubate the reaction at 37°C for a specified time.
-
Measure the product formation (e.g., oxaloacetate or a downstream product) using a suitable detection method (e.g., spectrophotometry or a coupled enzyme assay).
-
-
Data Analysis: Calculate the percentage of PC inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Visualizations
Caption: Inhibition of Pyruvate Carboxylase by PC-IN-1 disrupts the TCA cycle and downstream metabolic pathways.
Caption: A generalized experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CNP0344598.0 - COCONUT [coconut.naturalproducts.net]
- 7. 2-Methoxy-9,10-Dihydrophenanthrene-4,5-Diol | C15H14O3 | CID 11506999 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing variability in Pyruvate Carboxylase-IN-1 experimental outcomes
Technical Support Center: Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC). Our goal is to help you address potential variability in your experimental outcomes and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for PC-IN-1?
A1: PC-IN-1 is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use (up to one week), the stock solution can be stored at -20°C. Working solutions should be freshly prepared for each experiment by diluting the stock in the appropriate cell culture medium or assay buffer. Avoid storing diluted aqueous solutions for extended periods.
Q2: What is the recommended concentration range for PC-IN-1 in cell-based assays?
A2: The effective concentration of PC-IN-1 is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve, typically ranging from 10 nM to 50 µM, to determine the optimal concentration for your system. As shown in the table below, the half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.
Q3: How long does it take for PC-IN-1 to inhibit Pyruvate Carboxylase in cells?
A3: Inhibition of PC enzyme activity is typically rapid. However, observing downstream metabolic or phenotypic effects may require longer incubation times. For metabolic flux analysis, a pre-incubation period of 4 to 8 hours is often sufficient. For assays measuring cell proliferation or viability, longer incubation times of 24 to 72 hours are generally required to observe a significant effect.
Q4: Are there any known off-target effects of PC-IN-1?
A4: While PC-IN-1 is designed for high specificity towards Pyruvate Carboxylase, extensive off-target screening is ongoing. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments. We recommend using a structurally unrelated PC inhibitor or employing genetic knockdown/knockout of PC (e.g., via siRNA or CRISPR) to confirm that the observed phenotype is on-target.
Q5: Can the presence of serum in my cell culture medium affect the activity of PC-IN-1?
A5: Yes, components in fetal bovine serum (FBS) and other sera can bind to small molecules, potentially reducing the effective concentration of PC-IN-1 available to the cells. If you observe lower-than-expected potency, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cell line. Always maintain consistent serum concentrations across all experimental and control groups.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PC-IN-1.
Issue 1: No or Low Inhibitory Effect Observed
You have treated your cells with PC-IN-1, but you do not observe the expected biological effect (e.g., no change in cell viability, no alteration in metabolic pathways).
Possible Causes & Solutions:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of PC-IN-1 from -80°C storage. Prepare new working dilutions and use them immediately.
-
-
Insufficient Incubation Time: The treatment duration may be too short to induce a measurable phenotypic change.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration for your specific assay.
-
-
Low PC Expression or Activity in Cell Line: The chosen cell line may have low endogenous expression or reliance on Pyruvate Carboxylase, making it insensitive to inhibition.
-
Solution: Confirm PC expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to PC inhibition (e.g., A549, HCT116).
-
-
Compensatory Metabolic Pathways: Cells may adapt to PC inhibition by upregulating alternative metabolic pathways (e.g., glutaminolysis).
-
Solution: Analyze key metabolic pathways in parallel. For example, measure glutamine uptake or the expression of enzymes like Glutaminase (GLS) to assess metabolic reprogramming.
-
Caption: Troubleshooting flowchart for addressing a lack of inhibitory effect.
Issue 2: High Variability Between Replicates
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to large variations in assay readouts.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to ensure even cell distribution.
-
-
Compound Precipitation: PC-IN-1 may precipitate out of the aqueous culture medium, especially at high concentrations, leading to inconsistent dosing.
-
Solution: Visually inspect the medium for precipitation after adding PC-IN-1. Avoid using final DMSO concentrations above 0.5%. Prepare working dilutions by serial dilution rather than in a single step.
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can alter cell growth and compound concentration.
-
Solution: Avoid using the outermost wells of your plates for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.
-
Data & Protocols
Comparative IC50 Values for PC-IN-1
The following table summarizes representative IC50 values for PC-IN-1 across different human cancer cell lines after 72 hours of treatment, as determined by a standard cell viability assay (MTS). This data highlights the cell-line-specific variability in sensitivity.
| Cell Line | Tissue of Origin | Culture Medium | IC50 (µM) |
| A549 | Lung Carcinoma | RPMI-1640 + 10% FBS | 2.5 |
| HCT116 | Colorectal Carcinoma | McCoy's 5A + 10% FBS | 5.8 |
| MCF-7 | Breast Adenocarcinoma | DMEM + 10% FBS | 15.2 |
| U-87 MG | Glioblastoma | MEM + 10% FBS | > 50 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the effect of PC-IN-1 on cell viability in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of PC-IN-1 in culture medium via serial dilution from a 10 mM DMSO stock.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X PC-IN-1 working solution or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Caption: Workflow for a typical cell viability (MTS) assay.
Protocol 2: Western Blot for PC Expression
This protocol is for confirming the presence of the Pyruvate Carboxylase protein in your cell line.
-
Cell Lysis: Grow cells to 80-90% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Pyruvate Carboxylase overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imager.
PC-IN-1 Mechanism of Action
Pyruvate Carboxylase is a critical enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate (OAA). OAA is a key metabolite that replenishes the Krebs cycle (anaplerosis) and is also a precursor for the synthesis of amino acids and glucose. By inhibiting PC, PC-IN-1 depletes OAA levels, which can impair cell proliferation, particularly in cancer cells that are highly dependent on this pathway.
Caption: Simplified pathway showing the inhibitory action of PC-IN-1.
Technical Support Center: Optimizing Pyruvate Carboxylase-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pyruvate Carboxylase (PC)?
A1: Pyruvate Carboxylase is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[1][2][3][4][5][6][7] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[3][4][5][6][7][8]
Q2: What is the expected biological consequence of inhibiting Pyruvate Carboxylase with PC-IN-1?
A2: Inhibition of PC by PC-IN-1 is expected to decrease the production of oxaloacetate from pyruvate. This can lead to a reduction in TCA cycle intermediates, potentially impairing cellular respiration and various anabolic processes that rely on these intermediates.[9] In cancer cells, which often exhibit metabolic reprogramming, inhibiting PC may suppress proliferation and growth by limiting the building blocks necessary for rapid cell division.[10][11][12] A deficiency in PC can lead to lactic acidosis, as excess pyruvate is converted to lactate.[1][9]
Q3: How do I determine the optimal concentration of PC-IN-1 for my experiments?
A3: The optimal concentration of PC-IN-1 should be determined by performing a dose-response experiment.[13][14] It is recommended to test a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity.[13][14] An IC50 value, the concentration at which 50% of a biological process is inhibited, is a common metric to determine the potency of a compound.[15]
Q4: How stable is PC-IN-1 in cell culture media?
A4: The stability of small molecule inhibitors in cell culture media can vary.[16] Factors such as the chemical nature of the compound, the composition of the media, temperature, and pH can affect its stability.[16] It is advisable to check the stability of PC-IN-1 in your specific experimental conditions, especially for long-term experiments.[16] This can be done by incubating the compound in media for different durations and then testing its activity. For prolonged treatments, consider refreshing the media with a new compound at regular intervals.[13]
Q5: What are appropriate positive and negative controls for my experiments with PC-IN-1?
A5: For a negative control, it is crucial to include a vehicle control, which is the solvent used to dissolve PC-IN-1 (e.g., DMSO), at the same final concentration used for the inhibitor treatment.[13] This ensures that any observed effects are not due to the solvent itself.[13] If available, a structurally related but inactive analog of PC-IN-1 can serve as an excellent negative control.[14] For a positive control, you could use a known activator of a downstream pathway that PC inhibition is expected to block, or if the effects of PC knockdown are known in your cell line, you can compare the inhibitor's effect to that of siRNA-mediated knockdown of the PC gene.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| No observable effect after PC-IN-1 treatment. | 1. Sub-optimal inhibitor concentration: The concentration of PC-IN-1 may be too low to effectively inhibit Pyruvate Carboxylase. 2. Insufficient incubation time: The treatment duration may not be long enough for the inhibitor to exert its biological effects. 3. Inhibitor instability: PC-IN-1 may be degrading in the cell culture medium over the incubation period.[13] 4. Cell type resistance: The specific cell line being used may be resistant to the effects of PC inhibition, potentially due to compensatory metabolic pathways.[11] | 1. Perform a dose-response experiment: Test a wider and higher range of PC-IN-1 concentrations.[13][14] 2. Conduct a time-course experiment: Evaluate the effects of PC-IN-1 at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[13] 3. Assess inhibitor stability: Test the stability of PC-IN-1 in your specific culture conditions. Consider refreshing the media with fresh inhibitor for longer experiments.[13][16] 4. Investigate metabolic pathways: Analyze the metabolic profile of your cells to understand potential resistance mechanisms. Consider using cell lines known to be sensitive to PC inhibition. |
| High levels of cell death observed at all tested concentrations. | 1. Inhibitor cytotoxicity: PC-IN-1 may be causing general cytotoxicity at the concentrations tested.[13] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[13] 3. On-target toxicity: The inhibition of Pyruvate Carboxylase may be lethal to the cells under the given culture conditions. | 1. Perform a cytotoxicity assay: Use a lower range of concentrations in your dose-response experiment to identify a non-toxic working concentration.[14][17] 2. Check solvent concentration: Ensure the final solvent concentration is at a non-toxic level, typically ≤ 0.1%.[13] 3. Modify culture conditions: Supplement the culture medium with metabolites that are downstream of the inhibited pathway, if possible, to rescue the cells and confirm on-target toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell seeding density, passage number, or cell health can lead to variable responses.[14] 2. Inhibitor preparation: Inconsistent preparation of PC-IN-1 stock and working solutions can lead to dosing errors.[14] 3. Assay variability: Inconsistencies in incubation times, reagent preparation, or instrumentation can contribute to variability.[14] | 1. Standardize cell culture practices: Use cells within a consistent and low passage number range, and ensure uniform cell seeding.[14] 2. Prepare fresh dilutions: Prepare fresh dilutions of PC-IN-1 from a validated stock solution for each experiment. Visually inspect for any precipitation.[14] 3. Standardize protocols: Adhere strictly to established protocols for all assays and ensure all equipment is properly calibrated. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the optimal incubation time for PC-IN-1 by assessing its effect on cell viability at different time points.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pyruvate Carboxylase-IN-1 (PC-IN-1)
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Inhibitor Treatment: Treat the cells with a predetermined concentration of PC-IN-1 (ideally around the IC50, if known, or a concentration determined from a preliminary dose-response experiment) and a vehicle control.[17]
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Addition: At the end of each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point.[17] The optimal incubation time would be the point at which the desired level of inhibition is achieved and maintained.
Protocol 2: Assessing Target Engagement by Western Blot
This protocol determines the effect of PC-IN-1 on the expression level of Pyruvate Carboxylase or a downstream marker.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (PC-IN-1)
-
Vehicle (e.g., DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[18]
-
Primary antibody against Pyruvate Carboxylase and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody[18]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with PC-IN-1 and a vehicle control for the desired incubation times.[18]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[18] Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer, heat them, and load equal amounts of protein onto an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Pyruvate Carboxylase and the loading control overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to Pyruvate Carboxylase can be quantified and normalized to the loading control to assess changes in protein levels.
Visualizations
Caption: Simplified Pyruvate Carboxylase signaling pathway and the inhibitory action of PC-IN-1.
Caption: Experimental workflow for optimizing PC-IN-1 incubation time.
Caption: A logical workflow for troubleshooting common issues with PC-IN-1 treatment.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyruvate carboxylase promotes thyroid cancer aggressiveness through fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Pyruvate carboxylase is critical for non–small-cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to Pyruvate Carboxylase Inhibitors: Benchmarking Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyruvate (B1213749) Carboxylase-IN-1 with other known inhibitors of Pyruvate Carboxylase (PC), a critical enzyme in metabolic pathways. The following sections detail the performance of these inhibitors, supported by experimental data, and provide methodologies for key assays.
Introduction to Pyruvate Carboxylase and its Inhibition
Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and providing precursors for amino acid and neurotransmitter synthesis.[3][4] Given its central role in metabolism, PC has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[2][5] The development of potent and specific PC inhibitors is therefore of significant interest to the research and drug development community.
Quantitative Comparison of PC Inhibitors
The inhibitory potency of various compounds against Pyruvate Carboxylase is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which provide quantitative measures of each inhibitor's efficacy.
| Inhibitor | Type of Inhibition | IC50 | Ki | Organism/System | Reference(s) |
| Pyruvate Carboxylase-IN-1 | Not specified | 0.204 µM (cell lysate) 0.104 µM (cell-based) | - | Human | [3][6] |
| ZY-444 | Not specified | 3.82 µM (TPC-1 cells, 48h) 3.79 µM (KTC-1 cells, 48h) | - | Human cancer cell lines | [3] |
| Oxamate (B1226882) | Non-competitive with respect to pyruvate | - | 1.6 mM | Chicken liver PC | [7] |
| Phosphonoacetate | Non-competitive with respect to MgATP | - | 0.5 mM (sheep kidney PC) 2.5 mM (Rhizobium etli PC) | Sheep kidney, Rhizobium etli | [7][8] |
| L-Aspartate | Allosteric feedback inhibitor, competitive with respect to acetyl-CoA | - | Not specified | Microbial and fungal PC | [7][9] |
| Anemoside B4 | Not specified | Not specified | - | Not specified | [10][11] |
| α-Hydroxycinnamic acids (e.g., 8v) | Competitive with respect to pyruvate, mixed-type with respect to ATP | 4.3 ± 1.5 µM | 0.74 µM | Not specified | [2] |
Mechanism of Action of this compound and Other Inhibitors
This compound is a potent inhibitor of PC with demonstrated anti-proliferative activity in cancer cells.[3] While the precise mechanism of inhibition is not fully detailed in the available literature, its low micromolar IC50 values in both cell-lysate and cell-based assays suggest a direct and effective interaction with the enzyme.
ZY-444 is another potent PC inhibitor that has been shown to suppress cancer progression. Its mechanism involves the inactivation of PC's catalytic activity, which in turn inhibits the Wnt/β-catenin/Snail signaling pathway.[12]
Oxamate , a structural analog of pyruvate, acts as a non-competitive inhibitor with respect to pyruvate.[7][13] It is proposed to bind to the carboxyl transferase (CT) domain of the enzyme.[7]
Phosphonoacetate functions as a non-competitive inhibitor with respect to MgATP, suggesting it interferes with the ATP-dependent biotin (B1667282) carboxylation step in the biotin carboxylase (BC) domain.[7][8]
L-Aspartate is a natural allosteric feedback inhibitor of PC in many microorganisms and fungi. It acts competitively with respect to the allosteric activator acetyl-CoA, providing a physiological mechanism for regulating PC activity based on the levels of TCA cycle intermediates.[7][9]
Signaling Pathways and Experimental Workflows
The inhibition of Pyruvate Carboxylase has significant downstream effects on various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for evaluating PC inhibitors.
References
- 1. Pyruvate carboxylase promotes thyroid cancer aggressiveness through fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR Cas9-mediated ablation of pyruvate carboxylase gene in colon cancer cell line HT-29 inhibits growth and migration, induces apoptosis and increases sensitivity to 5-fluorouracil and glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and inhibition of pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of inhibition of Rhizobium etli pyruvate carboxylase by L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Oxamate - Wikipedia [en.wikipedia.org]
- 12. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rate-limiting steps for hepatic gluconeogenesis. Mechanism of oxamate inhibition of mitochondrial pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Pyruvate Carboxylase-IN-1 vs. Genetic Knockdown of PC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key methods for inhibiting Pyruvate (B1213749) Carboxylase (PC) function: the small molecule inhibitor Pyruvate Carboxylase-IN-1 (PC-IN-1) and genetic knockdown via RNA interference (RNAi). Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments in cancer metabolism and other fields where PC plays a pivotal role.
Introduction to Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1] This reaction is a key anaplerotic node, replenishing tricarboxylic acid (TCA) cycle intermediates that are diverted for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[2][3] In many cancer cells, PC activity is upregulated to support rapid proliferation and biomass accumulation, making it an attractive therapeutic target.[4][5]
Mechanism of Action: Chemical Inhibition vs. Genetic Knockdown
This compound (PC-IN-1) is a potent and specific small molecule inhibitor of PC.[2] As a direct inhibitor, it rapidly blocks the enzymatic activity of existing PC protein within the cell. The onset of action is typically fast, allowing for acute studies of metabolic reprogramming following PC inhibition.
Genetic knockdown , most commonly achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the PC mRNA for degradation, thereby preventing the synthesis of new PC protein.[6] This leads to a gradual depletion of the PC protein pool, with the rate and extent of knockdown dependent on the transfection efficiency and the stability of the existing protein. Unlike chemical inhibitors, genetic knockdown offers high specificity for the target gene, minimizing off-target effects when designed properly.
Quantitative Data Comparison
The following tables summarize key quantitative data for both PC-IN-1 and genetic knockdown of PC, compiled from various studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Parameter | This compound | Source |
| IC50 (Cell Lysate) | 0.204 µM | [2] |
| IC50 (Cell-Based) | 0.104 µM | [2] |
Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) of PC-IN-1 against PC enzymatic activity.
| Cell Line | Treatment | Effect on Cell Viability/Proliferation | Source | | :--- | :--- | :--- | | HepG2 (Hepatocellular Carcinoma) | PC-IN-1 | IC50 = 1.741 µM |[2] | | HCCLM3 (Hepatocellular Carcinoma) | PC-IN-1 | IC50 = 8.540 µM |[2] | | MDA-MB-231 (Breast Cancer) | PC shRNA knockdown | Decreased cell viability and growth |[5] | | 4T1 (Breast Cancer) | PC shRNA knockdown | Inhibition of in vitro cell growth |[7] |
Table 2: Effects of PC-IN-1 and Genetic Knockdown on Cancer Cell Proliferation. A summary of the impact of PC inhibition on the growth of various cancer cell lines.
| Method | Typical Efficiency | Time to Max Effect | Source | | :--- | :--- | :--- | | siRNA Transfection | >80% mRNA knockdown | 24-72 hours |[8] | | shRNA (stable) | Variable, can achieve >90% | Days to weeks (for stable cell line generation) |[6] |
Table 3: Typical Efficiency of Genetic Knockdown of Pyruvate Carboxylase. General performance metrics for siRNA- and shRNA-mediated knockdown of PC.
Signaling Pathways and Experimental Workflows
To visualize the central role of Pyruvate Carboxylase in cellular metabolism and the experimental workflows for its study, the following diagrams are provided.
Experimental Protocols
Western Blot for Pyruvate Carboxylase Expression
Objective: To determine the protein levels of PC following treatment with PC-IN-1 or transfection with PC siRNA.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Pyruvate Carboxylase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize PC protein levels to a loading control such as β-actin or GAPDH.
-
Cell Viability Assay (MTT/MTS)
Objective: To assess the effect of PC-IN-1 or PC knockdown on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
For PC-IN-1, treat cells with a range of concentrations of the inhibitor.
-
For siRNA, transfect cells with PC siRNA or a non-targeting control.
-
Include untreated and vehicle-treated (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate cells for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value for PC-IN-1 by plotting cell viability against the log of the inhibitor concentration.
-
¹³C-Metabolic Flux Analysis
Objective: To trace the metabolic fate of key nutrients and quantify fluxes through central carbon metabolism upon PC inhibition.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in media containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine.
-
Treat cells with PC-IN-1 or transfect with PC siRNA.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly by washing with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of key metabolites in the TCA cycle and related pathways.
-
-
Flux Calculation:
-
Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the relative or absolute fluxes through PC and other relevant pathways.
-
Conclusion
Both this compound and genetic knockdown are powerful tools for studying the function of PC. The choice between these methods will depend on the specific experimental question.
-
PC-IN-1 is ideal for acute inhibition studies, dose-response analyses, and preclinical investigations where a pharmacologic agent is desired.
-
Genetic knockdown offers high specificity and is well-suited for long-term studies and for unequivocally validating the on-target effects of a chemical inhibitor.
For a comprehensive understanding of PC's role in a biological system, a combined approach utilizing both chemical inhibition and genetic knockdown is often the most rigorous strategy. This allows for the validation of phenotypes and ensures that the observed effects are a direct result of PC inhibition.
References
- 1. Pyruvate carboxylase promotes thyroid cancer aggressiveness through fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of Pyruvate Carboxylase mRNA Variants in Liver of Dairy Cattle at Calving | PLOS One [journals.plos.org]
- 4. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Human Pyruvate Carboxylase Knockout Cell Lines Using Retrovirus Expressing Short Hairpin RNA and CRISPR-Cas9 as Models to Study Its Metabolic Role in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small interfering RNA (siRNA): a hope for the loss-of-function studies in anesthesiology? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pyruvate Carboxylase-IN-1 Efficacy: A Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC). Objective comparison with an alternative inhibitor, ZY-444, is presented, supported by experimental data. Detailed methodologies for a key secondary assay are provided to ensure reproducibility and accurate interpretation of results.
Introduction to Pyruvate Carboxylase Inhibition
Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3] This function is essential for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1] Given its central role, PC has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.
Pyruvate Carboxylase-IN-1 (PC-IN-1) has been identified as a potent inhibitor of PC, demonstrating anti-proliferative effects in cancer cell lines. Validating the on-target effects of such inhibitors is crucial in drug development to ensure that the observed biological outcomes are a direct consequence of inhibiting the intended enzyme. This guide outlines a secondary assay approach to corroborate the findings from primary enzyme activity assays.
Comparison of Pyruvate Carboxylase Inhibitors
To provide a comprehensive evaluation of PC-IN-1, its performance is compared with ZY-444, another known inhibitor of Pyruvate Carboxylase with demonstrated anti-cancer properties. The following table summarizes their key characteristics and reported biological activities.
| Feature | This compound (PC-IN-1) | ZY-444 |
| Target | Pyruvate Carboxylase (PC) | Pyruvate Carboxylase (PC) |
| Reported IC50 | ~0.1-0.2 µM (cell-based and cell-free assays) | Not explicitly reported, but potent anti-cancer activity demonstrated |
| Mechanism of Action | Direct inhibition of PC enzymatic activity | Targets PC and suppresses the Wnt/β-catenin/Snail signaling pathway[3] |
| Cellular Effects | Inhibition of proliferation in hepatocellular carcinoma cells | Inhibits proliferation, migration, and invasion; induces apoptosis in various cancer cells[3] |
| Downstream Pathways Affected | TCA cycle anaplerosis, gluconeogenesis, lipogenesis | Wnt/β-catenin signaling, epithelial-mesenchymal transition (EMT)[3] |
Secondary Assay: Gluconeogenesis Assay in HepG2 Cells
A robust method to validate the cellular activity of PC inhibitors is to measure their impact on a downstream metabolic pathway that is highly dependent on PC activity. Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a prime example. The human hepatoma cell line, HepG2, is a well-established model for studying hepatic gluconeogenesis.[4][5][6] Inhibition of PC is expected to decrease the rate of gluconeogenesis.
Experimental Protocol:
Objective: To quantify the effect of PC-IN-1 and ZY-444 on glucose production in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PC-IN-1)
-
ZY-444
-
DMSO (vehicle control)
-
Lactate (B86563) and Pyruvate solution (gluconeogenic substrates)
-
Glucose Assay Kit (e.g., colorimetric or fluorometric)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare stock solutions of PC-IN-1 and ZY-444 in DMSO.
-
The following day, replace the culture medium with fresh glucose-free DMEM containing various concentrations of PC-IN-1, ZY-444, or DMSO vehicle control.
-
Incubate the cells with the inhibitors for 24 hours.
-
-
Induction of Gluconeogenesis:
-
After the 24-hour inhibitor treatment, wash the cells twice with PBS.
-
Add 100 µL of glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate) to each well.
-
Incubate for 3-6 hours at 37°C.
-
-
Glucose Measurement:
-
After the incubation period, collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit according to the manufacturer's instructions.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Expected Results:
Treatment with effective PC inhibitors like PC-IN-1 and ZY-444 should result in a dose-dependent decrease in glucose production from lactate and pyruvate in HepG2 cells.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the gluconeogenesis secondary assay.
Caption: Role of Pyruvate Carboxylase in gluconeogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of pyruvate carboxylase by sequestration of coenzyme A with sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Comparative Guide to Pyruvate Carboxylase-IN-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC), and other alternative inhibitors. This document is intended to assist researchers in selecting the most appropriate tool compound for their studies by presenting objective performance data, detailed experimental protocols, and insights into potential cross-reactivity.
Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle. This function is vital for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. Given its central role in metabolism, PC has emerged as a therapeutic target for several diseases, including cancer and metabolic disorders.
Inhibitor Performance Comparison
The following table summarizes the inhibitory potency of PC-IN-1 and selected alternative compounds against Pyruvate Carboxylase.
| Inhibitor | Target | Assay Type | Potency (IC50/Ki) | Known Cross-Reactivity/Selectivity |
| Pyruvate Carboxylase-IN-1 | Pyruvate Carboxylase | Cell lysate-based | IC50: 0.204 µM[1] | Data from a broad selectivity panel is not publicly available. |
| Pyruvate Carboxylase | Cell-based | IC50: 0.104 µM[1] | ||
| ZY-444 | Pyruvate Carboxylase | Cell proliferation (TPC-1 thyroid cancer cells) | IC50: 3.82 µM[2] | Exhibits higher toxicity to breast cancer cells compared to normal epithelial cells[3]. |
| Pyruvate Carboxylase | Cell proliferation (KTC-1 thyroid cancer cells) | IC50: 3.79 µM[2] | ||
| Oxamate (B1226882) | Pyruvate Carboxylase | Enzyme kinetics | Ki: 1.6 mM[4] | Known inhibitor of Lactate (B86563) Dehydrogenase (LDH)[5]. |
| Phosphonoacetate | Pyruvate Carboxylase | Enzyme kinetics | Ki: 2.5 mM[6] | May inhibit other phosphatases and enzymes that bind phosphate-containing substrates. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic role of Pyruvate Carboxylase and a typical workflow for assessing inhibitor activity.
Experimental Protocols
Enzyme-Coupled Assay for Pyruvate Carboxylase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of Pyruvate Carboxylase. The production of oxaloacetate by PC is coupled to the malate (B86768) dehydrogenase (MDH) reaction, which consumes NADH, leading to a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
Pyruvate: 100 mM stock solution in water.
-
ATP: 100 mM stock solution in water, pH 7.0.
-
Sodium Bicarbonate (NaHCO₃): 1 M stock solution in water.
-
Acetyl-CoA: 10 mM stock solution in water.
-
NADH: 10 mM stock solution in 10 mM Tris-HCl, pH 7.5.
-
Malate Dehydrogenase (MDH): ~1000 units/mL in glycerol.
-
Pyruvate Carboxylase (PC): Purified enzyme or cell lysate.
-
Inhibitor Stock: A concentrated stock of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare the Reaction Mixture: In a microcuvette, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM DTT
-
10 mM Pyruvate
-
5 mM ATP
-
20 mM NaHCO₃
-
0.5 mM Acetyl-CoA
-
0.2 mM NADH
-
10 units/mL MDH
-
Desired concentrations of the inhibitor (and a vehicle control).
-
-
Pre-incubation: Add all components except for Pyruvate Carboxylase to the cuvette and pre-incubate at 37°C for 5 minutes.
-
Initiate the Reaction: Add Pyruvate Carboxylase to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.
-
Calculate Activity: The rate of NADH oxidation is proportional to the PC activity. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine IC50: To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent inhibitor of Pyruvate Carboxylase, demonstrating low micromolar to nanomolar efficacy in both biochemical and cell-based assays. When selecting an inhibitor, researchers should consider the specific requirements of their experimental system. For applications requiring high potency, PC-IN-1 is a strong candidate. However, for studies where cell permeability and potential off-target effects are a concern, a thorough evaluation of alternatives like ZY-444, with its reported cancer cell selectivity, may be warranted. The non-specific nature of inhibitors like oxamate and phosphonoacetate should be taken into account, and appropriate control experiments should be designed to mitigate any confounding effects from their known cross-reactivities. The provided experimental protocol offers a robust method for independently verifying the potency and efficacy of these inhibitors in your specific research context.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Carboxylase (PC) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Unveiling the Regulation of Pyruvate Carboxylase: A Comparative Analysis of a Novel Synthetic Inhibitor and Known Allosteric Effectors
For researchers and professionals in drug development, understanding the nuanced regulation of key metabolic enzymes is paramount. Pyruvate (B1213749) Carboxylase (PC), a critical enzyme at the crossroads of central metabolism, has emerged as a therapeutic target for a range of diseases, including cancer and metabolic disorders. This guide provides a detailed comparison of the efficacy and mechanisms of a novel synthetic inhibitor, referred to herein as "Pyruvate Carboxylase-IN-1" (a representative of the α-hydroxycinnamic acid scaffold), against the well-characterized allosteric regulators, Acetyl-CoA and L-Aspartate.
This comparative analysis is supported by experimental data from peer-reviewed studies, offering a clear perspective on the potential of synthetic molecules to modulate PC activity.
Quantitative Comparison of PC Regulators
The efficacy of this compound and the natural allosteric regulators can be quantitatively compared through their kinetic parameters. The following table summarizes the key data for the activator Acetyl-CoA, the inhibitor L-Aspartate, and a representative synthetic inhibitor from the α-hydroxycinnamic acid class.
| Regulator | Type | Target Organism/Enzyme | Key Kinetic Parameter | Reported Value (μM) |
| This compound (Compound 8v) | Synthetic Inhibitor | Human Pyruvate Carboxylase | IC50 | 4.3 ± 1.5[1] |
| Ki (competitive with pyruvate) | 0.74[1] | |||
| Acetyl-CoA | Allosteric Activator | Staphylococcus aureus PC | KA | 4.3 ± 0.1[1] |
| L-Aspartate | Allosteric Inhibitor | Microbial PC | - | Varies, acts competitively with Acetyl-CoA[2] |
Deciphering the Mechanisms of Regulation
The regulation of Pyruvate Carboxylase is a complex process involving both activation and inhibition through distinct molecular interactions.
This compound (and related α-hydroxycinnamic acids) acts as a competitive inhibitor with respect to the substrate pyruvate[1]. This indicates that the inhibitor directly binds to the active site of the carboxyltransferase (CT) domain, thereby preventing pyruvate from binding and being carboxylated to oxaloacetate[1]. The inhibition is mixed-type with respect to ATP, suggesting that the inhibitor may also interfere with conformational changes associated with ATP binding and hydrolysis in the biotin (B1667282) carboxylase (BC) domain[1].
Acetyl-CoA , the primary allosteric activator of PC in most species, binds to a distinct allosteric site, not the active site[2][3]. This binding event induces a conformational change in the enzyme, leading to a more catalytically competent state. This activation is crucial for increasing the rate of both partial reactions catalyzed by PC: the ATP-dependent carboxylation of biotin and the subsequent transfer of the carboxyl group to pyruvate[4]. The presence of Acetyl-CoA signals a state of energy surplus and a need for replenishing the TCA cycle with oxaloacetate for biosynthesis or gluconeogenesis.
L-Aspartate , on the other hand, acts as an allosteric feedback inhibitor of microbial PC[2][3]. It often competes with Acetyl-CoA for binding at a partially overlapping allosteric site[2]. High levels of aspartate, which can be derived from oxaloacetate, signal that the TCA cycle is replete with intermediates, thus downregulating the anaplerotic function of PC.
Visualizing the Regulatory Pathways of Pyruvate Carboxylase
The following diagram illustrates the points of intervention for this compound and the natural allosteric regulators on the Pyruvate Carboxylase enzyme.
Experimental Protocols
The determination of the efficacy of these regulators relies on robust enzymatic assays. Below are the generalized methodologies for the key experiments cited.
Pyruvate Carboxylase Activity Assay
This assay measures the rate of oxaloacetate production from pyruvate, which is a direct measure of PC activity.
Principle: The activity of Pyruvate Carboxylase is determined by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase (MDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is proportional to the PC activity.
Reagents:
-
Assay Buffer: e.g., 100 mM HEPES, pH 8.0
-
Substrates: Pyruvate, ATP, MgCl₂, KHCO₃
-
Coupling Enzyme: Malate Dehydrogenase (MDH)
-
Co-factor: NADH
-
Regulators: Acetyl-CoA (for activation studies), L-Aspartate or synthetic inhibitors (for inhibition studies) at varying concentrations.
-
Enzyme: Purified Pyruvate Carboxylase
Procedure:
-
A reaction mixture is prepared in a cuvette containing the assay buffer, substrates (except for the one being varied in kinetic studies), MDH, and NADH.
-
The regulator (activator or inhibitor) is added to the reaction mixture at the desired concentration.
-
The reaction is initiated by the addition of purified Pyruvate Carboxylase.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
Determination of IC50 Values
Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the activity of the enzyme under specific assay conditions.
Procedure:
-
The PC activity assay is performed in the presence of a range of concentrations of the inhibitor (e.g., this compound).
-
The initial rates of the reaction at each inhibitor concentration are determined.
-
The percentage of inhibition is calculated for each concentration relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Kinetic Parameters (KA and Ki)
Principle: To understand the mechanism of activation or inhibition, kinetic parameters such as the activation constant (KA) for an activator and the inhibition constant (Ki) for an inhibitor are determined.
Procedure for KA (e.g., Acetyl-CoA):
-
The PC activity assay is performed at a fixed, non-saturating concentration of substrate (e.g., pyruvate) and varying concentrations of the activator (Acetyl-CoA).
-
The initial rates are plotted against the activator concentration, and the data are fitted to an appropriate equation (e.g., the Hill equation for cooperative binding) to determine the KA.
Procedure for Ki (e.g., this compound):
-
To determine the mode of inhibition, PC activity assays are performed with varying concentrations of the substrate (e.g., pyruvate) in the absence and presence of different fixed concentrations of the inhibitor.
-
The data are plotted using a double reciprocal plot (Lineweaver-Burk plot) or fitted directly to the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive, or mixed).
-
The Ki value is determined from the global fit of the data to the best-fit inhibition model. For competitive inhibition, Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.
Conclusion
The development of potent and specific synthetic inhibitors of Pyruvate Carboxylase, such as those from the α-hydroxycinnamic acid class, represents a significant advancement in the field of metabolic drug discovery. These compounds offer a valuable tool for probing the physiological roles of PC and hold therapeutic potential. A thorough understanding of their efficacy and mechanism of action in comparison to the natural allosteric regulators, Acetyl-CoA and L-Aspartate, is crucial for their continued development and application in a research and clinical context. The experimental protocols outlined provide a foundation for the consistent and reliable evaluation of novel PC modulators.
References
- 1. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carb" by Daniel John Burkett [epublications.marquette.edu]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyruvate Carboxylase Inhibitor ZY-444 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Pyruvate (B1213749) Carboxylase (PC) inhibitor, ZY-444, across various cancer cell lines. Pyruvate carboxylase is a critical enzyme in cellular metabolism, playing a key role in replenishing tricarboxylic acid (TCA) cycle intermediates, a process vital for the rapid proliferation of cancer cells.[1] The inhibition of PC presents a promising therapeutic strategy for targeting cancer metabolism. ZY-444 is a small molecule inhibitor that has demonstrated potent anti-cancer activity by targeting PC.[2][3]
Performance of ZY-444 in Different Cancer Cell Lines
ZY-444 has shown significant efficacy in inhibiting proliferation and inducing apoptosis in a range of cancer cell lines, including those from breast, prostate, and thyroid cancers. Its mechanism of action involves the direct inhibition of PC's enzymatic activity, which in turn suppresses the Wnt/β-catenin/Snail signaling pathway, a critical pathway in cancer progression.[2][3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of ZY-444 in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| TPC-1 | Papillary Thyroid Carcinoma | Cell Viability | IC50 (48h) | 3.82 µM |
| Cell Viability | IC50 (72h) | 3.34 µM | ||
| KTC-1 | Papillary Thyroid Carcinoma | Cell Viability | IC50 (48h) | 3.79 µM |
| Cell Viability | IC50 (72h) | 3.69 µM | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis | Apoptotic Cells | Sharp increase at 5 & 10 µM |
| Cell Viability | % Inhibition | ~90% at 5 µM | ||
| 4T1 | Murine Breast Cancer | Cell Migration & Invasion | - | Significant inhibition |
| DU145 | Prostate Cancer | Cell Proliferation, Migration & Invasion | - | Inhibition observed (0-10 µM) |
| PC3 | Prostate Cancer | Cell Proliferation, Migration & Invasion | - | Inhibition observed (0-10 µM) |
| MCF7 | Breast Cancer (Estrogen Receptor+) | Apoptosis | - | Significant induction (0-20 µM) |
| MCF10A | Normal Breast Epithelial | Cell Viability | - | Significantly less inhibition compared to cancer cells |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating ZY-444, the following diagrams are provided.
Caption: Signaling pathway affected by ZY-444.
Caption: Experimental workflow for evaluating a PC inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of ZY-444.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of ZY-444 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
-
Cell Treatment: Treat cells with ZY-444 at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Pyruvate Carboxylase (PC) Enzyme Activity Assay
This assay measures the enzymatic activity of PC in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates from cells treated with or without ZY-444.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NaHCO₃, acetyl-CoA, and NADH.
-
Coupled Enzyme Reaction: The assay is a coupled-enzyme reaction where the oxaloacetate produced by PC is converted to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time using a spectrophotometer.
-
Activity Calculation: The rate of NADH oxidation is proportional to the PC activity in the sample. The specific activity is calculated and expressed as units per milligram of protein.
Conclusion
ZY-444 demonstrates significant and selective anti-cancer activity across multiple cancer cell lines by inhibiting Pyruvate Carboxylase. The available data, particularly the IC50 values in thyroid cancer cell lines, highlight its potential as a therapeutic agent. Further quantitative analysis across a broader range of cell lines would provide a more comprehensive understanding of its efficacy and spectrum of activity. The provided protocols and diagrams serve as a valuable resource for researchers investigating PC inhibitors and their role in cancer metabolism.
References
On-Target Activity of Pyruvate Carboxylase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of pyruvate carboxylase (PC), against other known inhibitors of the enzyme. The information is intended to assist researchers in evaluating PC-IN-1 for their studies by presenting its on-target activity alongside that of alternative compounds, supported by available experimental data.
Introduction to Pyruvate Carboxylase-IN-1
This compound is a natural analog of erianin (B49306) and has been identified as a potent inhibitor of pyruvate carboxylase.[1] Pyruvate carboxylase is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a key anaplerotic node, replenishing tricarboxylic acid (TCA) cycle intermediates, and is vital for gluconeogenesis and lipogenesis. Its role in various metabolic pathways makes it an attractive target for drug discovery in areas such as oncology and metabolic diseases.
Comparative Analysis of Inhibitor Potency
The on-target activity of this compound and other selected PC inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | IC50 (Cell Lysate-Based Assay) | IC50 (Cell-Based Assay) | Target Domain/Mechanism of Action (if known) | Reference |
| This compound | 0.204 µM | 0.104 µM | Not specified | [1] |
| Erianin | Not specified | Potent inhibitor | Cellular target of erianin is PC | [2] |
| ZY-444 | ~1 µM | Suppresses breast cancer cell viability by 90% at 5 µM | Not specified | [3] |
| 3,3'-(1,4-phenylene)bis[2-hydroxy-2-propenoic acid] | 3.0 ± 1.0 μM | Not specified | Competitive with respect to pyruvate | |
| 2-hydroxy-3-(quinoline-2-yl)propenoic acid | 4.3 ± 1.5 μM | Not specified | Competitive with respect to pyruvate, mixed-type with respect to ATP | |
| Oxamate | Ki = 1.6 mM | Physiologically inhibits gluconeogenesis | Non-competitive with respect to pyruvate; chelates the metal center in the carboxyltransferase (CT) domain | [1] |
| Phosphonoacetate | Ki = 0.5 mM | Not specified | Non-competitive with respect to MgATP | [1] |
Experimental Protocols for Confirming On-Target Activity
A definitive, detailed experimental protocol for the IC50 determination of this compound from its primary publication was not accessible at the time of this guide's compilation. However, a common method for assessing pyruvate carboxylase activity is through a coupled-enzyme spectrophotometric assay. The following is a generalized protocol based on established methods.
General Protocol: Coupled-Enzyme Spectrophotometric Assay for Pyruvate Carboxylase Activity
This assay measures the production of oxaloacetate by PC. The oxaloacetate is then used in a subsequent reaction catalyzed by a coupling enzyme, leading to a measurable change in absorbance.
Principle:
-
Pyruvate Carboxylase Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
-
Coupling Reaction: The produced oxaloacetate can be coupled to the oxidation of NADH by malate (B86768) dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.
-
Oxaloacetate + NADH + H⁺ (MDH) → L-Malate + NAD⁺
-
Materials:
-
Tris-HCl buffer (pH 8.0)
-
ATP solution
-
MgCl₂ solution
-
Pyruvate solution
-
NaHCO₃ solution
-
NADH solution
-
Malate Dehydrogenase (MDH)
-
Purified Pyruvate Carboxylase or cell lysate containing PC
-
Inhibitor stock solution (e.g., this compound)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, pyruvate, NaHCO₃, and NADH in a microplate well or cuvette.
-
Add the inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the pyruvate carboxylase enzyme preparation (or cell lysate).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in kinetic mode.
-
The rate of the reaction is proportional to the rate of NADH oxidation.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizing the On-Target Confirmation Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of Pyruvate Carboxylase, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of a PC inhibitor.
Caption: The central role of Pyruvate Carboxylase and its inhibition by PC-IN-1.
Conclusion
This compound demonstrates potent inhibition of its target enzyme, Pyruvate Carboxylase, with low micromolar to nanomolar efficacy in both biochemical and cell-based assays. Its on-target activity appears to be more potent than several other known PC inhibitors. For researchers considering the use of PC-IN-1, it represents a valuable tool for studying the roles of pyruvate carboxylase in various biological processes. Further studies to elucidate its precise mechanism of inhibition (e.g., competitive, non-competitive) would provide a more complete understanding of its interaction with the enzyme and facilitate its application in drug development.
References
Independent Validation of Pyruvate Carboxylase-IN-1's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC), with other known inhibitors of this critical metabolic enzyme. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the role of PC in various physiological and pathological processes.
Overview of Pyruvate Carboxylase and its Inhibition
Pyruvate carboxylase is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, as well as providing precursors for gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[2][3] Given its central role in metabolism, dysregulation of PC has been implicated in diseases such as cancer and type II diabetes, making it an attractive target for therapeutic intervention.[4] A variety of molecules have been identified as inhibitors of PC, acting through different mechanisms.
Comparative Analysis of Pyruvate Carboxylase Inhibitors
The inhibitory potential of Pyruvate Carboxylase-IN-1 is compared here with other known inhibitors of the enzyme. The data, summarized in the table below, is extracted from independent validation studies.
| Inhibitor | Target | IC50 / Ki | Type of Inhibition | Cell-Based Potency | Source |
| This compound | Pyruvate Carboxylase | IC50: 0.204 µM (in cell lysates) | Not specified | IC50: 0.104 µM (in cells) | [5] |
| ZY-444 | Pyruvate Carboxylase | Not specified | Not specified | IC50: 3.82 µM (TPC-1 cells, 48h), 3.79 µM (KTC-1 cells, 48h) | [6][7] |
| L-Aspartate | Pyruvate Carboxylase | Not specified | Competitive (with respect to Acetyl-CoA) | Not specified | [8][9][10] |
| Oxamate (B1226882) | Pyruvate Carboxylase | Ki: 1.6 mM | Non-competitive (with respect to Pyruvate) | IC50: 58.53 mM (A549 cells, 24h) for LDH-A inhibition | [11][12] |
| Oxalate | Pyruvate Carboxylase | IC50: 97 µM | Not specified | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Determination of IC50 for this compound (In Vitro Enzyme Assay)
This protocol is based on the methods described in the primary literature identifying this compound.[5]
-
Enzyme Preparation: Human Pyruvate Carboxylase is purified from a suitable expression system. The enzyme concentration is determined using a standard protein assay, such as the Bradford assay.
-
Reaction Mixture: The standard assay mixture contains 100 mM HEPES buffer (pH 8.0), 5 mM MgCl2, 2 mM ATP, 100 mM NaHCO3, 0.2 mM Acetyl-CoA, 5 mM Pyruvate, and a suitable concentration of purified Pyruvate Carboxylase.
-
Inhibitor Preparation: this compound is dissolved in DMSO to prepare a stock solution. A dilution series is then prepared in the assay buffer.
-
Assay Procedure:
-
The reaction is initiated by the addition of pyruvate.
-
The enzyme activity is measured by monitoring the rate of NADH oxidation at 340 nm in a coupled reaction with malate (B86768) dehydrogenase. In this coupled assay, the oxaloacetate produced by PC is reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+.
-
The reaction is carried out at 37°C in a temperature-controlled spectrophotometer.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Assay for Pyruvate Carboxylase Inhibition
This protocol is a generalized method for assessing the effect of inhibitors on PC activity within a cellular context.
-
Cell Culture: A suitable cell line with detectable PC activity (e.g., HepG2 hepatocellular carcinoma cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment with Inhibitor: Cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the inhibitor (e.g., this compound or ZY-444) for a specified period (e.g., 24 or 48 hours).
-
Assessment of Cell Proliferation/Viability: The effect of the inhibitor on cell growth is determined using a standard cell viability assay, such as the MTT or CCK-8 assay.
-
Measurement of PC Activity in Cell Lysates:
-
After treatment, cells are washed with PBS and lysed using a suitable lysis buffer.
-
The protein concentration in the lysate is determined.
-
The PC activity in the cell lysate is then measured using the in vitro enzyme assay described above.
-
-
Data Analysis: The cell viability and PC activity are normalized to the vehicle-treated control. The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway of Pyruvate Carboxylase
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism.
Caption: Pyruvate Carboxylase's central role in metabolism.
Experimental Workflow for PC Inhibition Assay
The diagram below outlines a typical workflow for assessing the inhibitory effect of a compound on Pyruvate Carboxylase activity.
Caption: Workflow for PC inhibition assay.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Inhibition of Rhizobium etli Pyruvate Carboxylase by l-Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of inhibition of Rhizobium etli pyruvate carboxylase by L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epublications.marquette.edu [epublications.marquette.edu]
A Comparative Guide to Pyruvate Carboxylase Inhibition: PC-IN-1 vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the irreversible carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates in the tricarboxylic acid (TCA) cycle.[1][2][3][4] This function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis.[3][4][5] Given its central role, particularly in cancer metabolism where it supports rapid cell proliferation, PC has emerged as a significant target for therapeutic intervention and metabolic research.[6][7]
This guide provides an objective comparison of two prominent methods used to inhibit PC function: the small molecule inhibitor Pyruvate Carboxylase-IN-1 (PC-IN-1) and small interfering RNA (siRNA). We will delve into their mechanisms, efficacy, and experimental considerations, supported by data and detailed protocols to assist researchers in selecting the most appropriate tool for their specific research questions.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between PC-IN-1 and siRNA lies in the biological level at which they exert their effects. PC-IN-1 is a direct enzymatic inhibitor , physically binding to the pyruvate carboxylase protein to block its catalytic activity. In contrast, siRNA operates at the genetic level through RNA interference (RNAi) , preventing the synthesis of the PC protein altogether.
-
This compound (PC-IN-1): As a small molecule, PC-IN-1 can permeate cell and mitochondrial membranes to directly interact with the PC enzyme. This binding event acutely blocks the enzyme's ability to convert pyruvate to oxaloacetate, leading to a rapid cessation of its metabolic function. The effect is typically rapid and can be reversible upon removal of the compound.
Figure 1. Mechanisms of PC inhibition by siRNA and PC-IN-1.
Comparative Analysis: Performance and Specificity
The choice between a chemical inhibitor and a genetic knockdown tool often depends on the specific experimental goals, such as the desired speed of onset, duration of effect, and concerns about off-target activities.
| Feature | This compound (Chemical Inhibitor) | siRNA (Gene Silencing) |
| Target | PC Enzyme (Protein) | PC mRNA |
| Mechanism | Direct, competitive/non-competitive inhibition | Post-transcriptional gene silencing |
| Onset of Action | Rapid (minutes to hours) | Slow (24-72 hours for protein depletion) |
| Duration of Effect | Transient, dependent on compound half-life | Long-lasting (days), until new protein is synthesized |
| Reversibility | Generally reversible upon washout | Effectively irreversible for the cell's lifespan |
| Typical Efficacy | Measured by IC50/EC50 (concentration-dependent) | >70% knockdown of mRNA/protein levels is common |
| Key Advantage | Acute temporal control, dose-dependent effects | High specificity for the target gene product |
| Potential Drawback | Potential for off-target enzyme inhibition | Off-target gene silencing, potential immune response[10][11] |
| Delivery Method | Added directly to cell culture media[12] | Requires transfection reagents (e.g., lipid nanoparticles)[13][14] |
Quantitative Data Summary
Table 1: Efficacy and Specificity Comparison
| Parameter | This compound | siRNA targeting PC |
|---|---|---|
| Reported Efficacy | IC50 values typically in the low micromolar range. | Knockdown efficiency of 70-95% at the mRNA level.[15] |
| Time to Max Effect | 1-4 hours for maximal inhibition of enzyme activity. | 48-72 hours for maximal protein depletion.[9] |
| Off-Target Effects | Potential inhibition of structurally similar enzymes. Requires kinome or proteome-wide screening for characterization. | Can cause miRNA-like off-target silencing of unintended genes with partial sequence homology.[8][11][16] This can be minimized by using low concentrations and pooling multiple siRNAs.[8][11] |
Experimental Workflows and Protocols
Executing experiments with either tool requires distinct workflows. Below is a generalized workflow for comparing their effects on a cellular phenotype.
Figure 2. Comparative experimental workflow for PC-IN-1 and siRNA.
Protocol 1: Inhibition with this compound
This protocol provides a general procedure for treating adherent cells with a small molecule inhibitor like PC-IN-1.[12][17]
-
Preparation of Stock Solution:
-
Cell Seeding:
-
Treatment:
-
On the day of the experiment, prepare serial dilutions of the PC-IN-1 stock solution in complete cell culture medium to achieve the desired final concentrations.[12]
-
Prepare a vehicle control using the same final concentration of DMSO as the highest inhibitor concentration.[17]
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.[12]
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 1, 4, 24, or 48 hours).[12]
-
After incubation, harvest the cells for downstream analysis such as Western blotting, enzyme activity assays, or metabolic profiling.
-
Protocol 2: Knockdown with siRNA
This protocol outlines a general procedure for siRNA-mediated gene knockdown in adherent cells.[13][14]
-
siRNA Preparation:
-
Reconstitute lyophilized siRNA duplexes (targeting PC and a non-targeting control) in RNase-free water to a stock concentration of 10-20 µM.[18] Store at -20°C or -80°C.
-
-
Cell Seeding:
-
Transfection Complex Formation:
-
For each well, dilute the required amount of siRNA into a serum-free medium (e.g., Opti-MEM®).[13]
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into the same serum-free medium.[13]
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-15 minutes to allow complexes to form.[13][14]
-
-
Transfection and Incubation:
-
Add the siRNA-lipid complexes dropwise to the cells.[13]
-
Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the rate of protein turnover for PC.
-
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Assess PC mRNA levels using quantitative real-time PCR (qPCR) to confirm target knockdown.
-
Assess PC protein levels using Western blot analysis to confirm the reduction of the enzyme.[19]
-
Decision-Making Framework: Choosing the Right Tool
The selection between PC-IN-1 and siRNA should be driven by the biological question at hand.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Pyruvate carboxylase promotes thyroid cancer aggressiveness through fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of Human Pyruvate Carboxylase Knockout Cell Lines Using Retrovirus Expressing Short Hairpin RNA and CRISPR-Cas9 as Models to Study Its Metabolic Role in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyruvate Carboxylase-IN-1: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Performance Analysis of Pyruvate (B1213749) Carboxylase-IN-1 Against Established PC Inhibitors
This guide provides a detailed comparative analysis of Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent and selective inhibitor of Pyruvate Carboxylase (PC), against a panel of historical PC inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PC in various disease models.
Pyruvate Carboxylase is a critical metabolic enzyme that plays a pivotal role in gluconeogenesis and the replenishment of oxaloacetate in the tricarboxylic acid (TCA) cycle.[1][2][3][4] Its dysregulation has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[3][5] This guide offers an objective comparison of PC-IN-1's performance with other known inhibitors, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Pyruvate Carboxylase Inhibitors
The inhibitory potential of this compound and a selection of historical PC inhibitors are summarized in the table below. The data highlights the significantly higher potency of PC-IN-1.
| Inhibitor | Type of Inhibition | IC50 | Ki | Dissociation Constant (KD) |
| This compound | Not Specified | 0.204 µM (in cell lysates) [6][7] 0.104 µM (cell-based) [6][7] | - | - |
| Oxamate | Non-competitive with respect to pyruvate[8] | - | 1.6 mM[8] | 1.45 mM[8] |
| Phenylpyruvate | Mixed-type[9] | Dependent on pyruvate concentration[9] | - | - |
| α-Hydroxycinnamic Acid (8u) | Not Specified | 3.0 ± 1.0 µM[10][11][12] | - | - |
| α-Hydroxycinnamic Acid (8v) | Competitive with respect to pyruvate, mixed-type with respect to ATP[10][11][12] | 4.3 ± 1.5 µM[10][11][12] | 0.74 µM[10][11][12] | - |
| L-Aspartate | Competitive with respect to acetyl-CoA[13] | - | Not Specified | - |
| α-Ketoglutarate | Not Specified | Not Specified | Not Specified | - |
| L-Glutamate | Allosteric, Non-competitive with respect to acetyl-CoA, competitive with respect to pyruvate[8] | Not Specified | Not Specified | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the enzyme's function and the methods used for its study, the following diagrams illustrate the metabolic pathway involving Pyruvate Carboxylase and a general workflow for assessing its inhibition.
References
- 1. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Evaluation of α-hydroxycinnamic Acids as Pyruvate Carboxylase Inhibito" by Daniel J. Burkett, Brittney N. Wyatt et al. [epublications.marquette.edu]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibition of Rhizobium etli pyruvate carboxylase by L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of Pyruvate Carboxylase-IN-1
Cambridge, MA - For researchers and drug development professionals utilizing Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of pyruvate carboxylase (PC), ensuring proper disposal and safe handling is paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the disposal of Pyruvate Carboxylase-IN-1, alongside key experimental protocols and pathway information to support your research endeavors.
Immediate Safety and Disposal Plan
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This classification simplifies disposal procedures, though adherence to proper laboratory safety protocols remains crucial.
Disposal Procedures for this compound
For Solid Waste (Powder):
-
Non-hazardous Waste Stream: Uncontaminated this compound powder can be disposed of in the regular solid waste stream.
-
Packaging: Ensure the material is in a sealed container to prevent aerosolization.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents.
-
Institutional Guidelines: Always consult and adhere to your institution's specific guidelines for non-hazardous chemical waste disposal.
For Liquid Waste (Solutions):
-
Dilution: Small quantities of solutions containing this compound can be diluted with a large volume of water.
-
Sanitary Sewer Disposal: Following dilution, the solution can typically be poured down the sanitary sewer drain.[1][2][3][4]
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before disposal.
-
Avoid Mixing: Do not mix solutions of this compound with other chemical wastes, especially hazardous materials, as this would require the entire mixture to be treated as hazardous waste.
-
Local Regulations: Confirm that your local wastewater treatment regulations permit the disposal of this type of non-hazardous chemical.
Empty Containers:
-
Rinsing: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol) three times.
-
Disposal of Rinsate: The rinsate can be disposed of down the sanitary sewer.
-
Container Disposal: After rinsing, the empty and dried container can be disposed of in the regular trash.[2]
Pyruvate Carboxylase Signaling Pathway
Pyruvate carboxylase is a key anaplerotic enzyme that replenishes oxaloacetate in the tricarboxylic acid (TCA) cycle. This function is crucial for various metabolic pathways, including gluconeogenesis and lipogenesis. This compound, by inhibiting this enzyme, can modulate these critical cellular processes.
Caption: Role of Pyruvate Carboxylase and its inhibition.
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines a typical enzyme activity assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified Pyruvate Carboxylase enzyme
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrates: Pyruvate, ATP, and Sodium Bicarbonate
-
Coupling enzyme and substrate (e.g., Malate (B86768) Dehydrogenase and NADH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, pyruvate, ATP, sodium bicarbonate, malate dehydrogenase, and NADH.
-
-
Enzyme Reaction:
-
Add a constant amount of purified Pyruvate Carboxylase enzyme to each well of the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. This rate is proportional to the activity of Pyruvate Carboxylase.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination of an enzyme inhibitor.
By following these guidelines, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Pyruvate (B1213749) Carboxylase-IN-1 (CAS No. 70205-50-4), a potent inhibitor of pyruvate carboxylase with antiproliferative activity.[1][2] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
While the Safety Data Sheet (SDS) for Pyruvate Carboxylase-IN-1 may classify it as not a hazardous substance or mixture under GHS, it is prudent for researchers to handle it with a high degree of caution due to its potent biological activity.[3] The primary routes of exposure in a laboratory setting are inhalation of powder, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) and handling protocol is mandatory.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to potent small molecule inhibitors. All personnel handling this compound should be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.[4] | Prevents skin absorption. Double gloving provides an extra layer of protection.[5][6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[6] | Protects against splashes and aerosolized particles entering the eyes or face.[6][7] |
| Body Protection | Disposable, solid-front, back-closing, long-sleeved gown made of low-permeability fabric.[6] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[6] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[5][6][7] |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. All handling of the powdered form should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[7]
Experimental Workflow:
Procedural workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare a designated work area, such as a chemical fume hood, with a disposable absorbent bench protector to contain any potential spills.[7]
-
Weighing : If weighing the solid form of the compound, do so within the containment of a fume hood on a tared weigh boat to minimize the dispersion of powder.
-
Reconstitution : When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.[5][7]
-
Experimentation : Conduct all experimental procedures involving this compound within the designated containment area.
-
Decontamination : Upon completion of work, wipe down the work surface and any equipment with an appropriate deactivating solution or 70% ethanol.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Dispose of all single-use PPE as hazardous waste.
Disposal Plan
All materials that come into contact with this compound are considered potentially hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Description | Disposal Container |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.[6] | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[6] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents.[6] | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[6] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies.[6] | Puncture-proof, labeled sharps container designated for hazardous waste.[6] |
By implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
